molecular formula C5H6BrN3 B567035 6-Bromo-N-methylpyridazin-3-amine CAS No. 1208657-07-1

6-Bromo-N-methylpyridazin-3-amine

Cat. No.: B567035
CAS No.: 1208657-07-1
M. Wt: 188.028
InChI Key: WXAUZVBERHOGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-methylpyridazin-3-amine (CAS 1208657-07-1) is a brominated pyridazine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules . Its molecular formula is C 5 H 6 BrN 3 with a molecular weight of 188.03 g/mol . The structure features a bromine atom at the 6-position of the pyridazine ring and an N-methylamine group at the 3-position, providing two key sites for further chemical modification via cross-coupling reactions and other functional group transformations . Researchers utilize this scaffold in areas such as the development of novel enzyme inhibitors and the synthesis of polydentate nitrogen ligands for coordination chemistry and catalysis . The compound is characterized by an estimated melting point of 84.83 °C and a predicted boiling point ranging from 260.21 °C to 292.78 °C . It should be handled with care; recommended safety precautions include avoiding inhalation and contact with skin or eyes . For preservation of quality, this material should be stored in a dark place under an inert atmosphere at 2-8°C . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUZVBERHOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672489
Record name 6-Bromo-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208657-07-1
Record name 6-Bromo-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine (CAS: 1208657-07-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-N-methylpyridazin-3-amine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly as an intermediate in the development of kinase inhibitors for oncology and inflammatory diseases.

Core Compound Properties

This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a bromine atom and a methylamino group makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1208657-07-1-
IUPAC Name This compound-
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Solid (predicted)-
Boiling Point 349.6 ± 27.0 °C (Predicted)-
Density 1.686 ± 0.06 g/cm³ (Predicted)-
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic route involves the reaction of a di-substituted pyridazine with methylamine.

Proposed Synthetic Pathway:

A likely precursor for the synthesis is 3,6-dibromopyridazine. The reaction would proceed via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by methylamine. The selectivity of this reaction can often be controlled by reaction conditions such as temperature and solvent.

Synthesis_of_this compound 3,6-Dibromopyridazine 3,6-Dibromopyridazine Reaction + 3,6-Dibromopyridazine->Reaction Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Materials: 3,6-dibromopyridazine, Methylamine (solution in a suitable solvent, e.g., THF or ethanol), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • To a solution of 3,6-dibromopyridazine (1 equivalent) in DMF, add DIPEA (1.2 equivalents).

    • Slowly add a solution of methylamine (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The bromine atom on this compound serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Based on the biological activities of structurally similar compounds, this compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors.

Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Development cluster_synthesis Synthesis cluster_screening Screening & Optimization Start 6-Bromo-N-methyl pyridazin-3-amine Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Pyridazine Derivatives Coupling->Library HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A generalized workflow for developing kinase inhibitors.

Potential Biological Targets and Signaling Pathways

While direct biological data for this compound is scarce, its structural similarity to known kinase inhibitors suggests potential activity against key signaling pathways implicated in cancer and inflammation. Two such potential targets are Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and the c-Met proto-oncogene.

Hypothetical TAK1 Signaling Pathway Inhibition:

TAK1 is a crucial kinase in the signaling cascades of inflammatory cytokines like TNF-α and IL-1. Its inhibition can block the activation of downstream pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.

TAK1_Signaling_Pathway TNFa_IL1 TNF-α / IL-1 Receptor Receptor TNFa_IL1->Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NFkB NF-κB IKK->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation MAPKs p38 / JNK MKKs->MAPKs MAPKs->Inflammation Inhibitor Pyridazine Derivative (from 6-Bromo-N-methyl pyridazin-3-amine) Inhibitor->TAK1

Caption: Potential inhibition of the TAK1 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in constructing libraries of kinase inhibitors, particularly targeting pathways involved in cancer and inflammation, makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into its synthesis and the biological activity of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-Bromo-N-methylpyridazin-3-amine (CAS No. 1208657-07-1). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, outlines plausible experimental protocols for its synthesis, and discusses its potential biological significance, particularly as a scaffold in the development of kinase inhibitors. All quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a bromine atom at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions, while the N-methylated amine at the 3-position can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. This guide aims to consolidate the available information on this compound to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₅H₆BrN₃Sunway Pharm Ltd.[1]
Molecular Weight 188.03 g/mol Sunway Pharm Ltd.[1]
CAS Number 1208657-07-1Sunway Pharm Ltd.[1]
Melting Point approx. 155-159 °C (predicted)ChemBK[2]
Boiling Point Not available
pKa 4.36 ± 0.10 (predicted)ChemBK[2]
LogP (Predicted)
   iLOGP1.63Bide Pharm[3]
   XLOGP31.19Bide Pharm[3]
   WLOGP1.09Bide Pharm[3]
   MLOGP0.92Bide Pharm[3]
Solubility Soluble in some common organic solventsChemBK[2]

Experimental Protocols

Proposed Synthesis of this compound

The most direct approach for the synthesis of the target compound is the selective N-methylation of the commercially available precursor, 6-bromopyridazin-3-amine.

Reaction Scheme:

Synthesis reactant 6-Bromopyridazin-3-amine product This compound reactant->product Methylating Agent Base, Solvent Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Gene Expression

References

An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N-methylpyridazin-3-amine is a halogenated pyridazine derivative with significant potential as a versatile building block in medicinal chemistry. Its distinct molecular structure, featuring a reactive bromine atom and a methylamino group on the pyridazine core, makes it a valuable intermediate for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound. It also explores its role in the synthesis of potential therapeutic agents, particularly kinase inhibitors, and offers illustrative experimental protocols and conceptual signaling pathways relevant to its application in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1208657-07-1, is a key heterocyclic amine in the landscape of pharmaceutical intermediates.[1][2] A summary of its fundamental properties is presented below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
IUPAC Name (6-bromopyridazin-3-yl)(methyl)amine
CAS Number 1208657-07-1
Canonical SMILES CNC1=CC=C(Br)N=N1
Appearance Solid (predicted)
Storage Conditions Sealed in dry, Room Temperature

Role in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] These derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound serves as a crucial starting material for the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications.

The bromine atom at the 6-position is particularly useful as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] These methodologies allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space to optimize the biological activity of the resulting compounds. The N-methylamino group can participate in hydrogen bonding, which is often a critical interaction within the binding sites of biological targets like protein kinases.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, especially in oncology and inflammatory diseases. The dysregulation of kinase signaling pathways is a hallmark of many pathological conditions. Small molecule kinase inhibitors have emerged as a significant therapeutic modality. The general structure of this compound makes it an attractive scaffold for the development of such inhibitors. The pyridazine core can mimic the hinge-binding motifs of ATP, while the site of the bromine atom allows for the introduction of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

While specific kinase inhibitors derived directly from this compound are not extensively documented in publicly available literature, the broader class of N-phenylpyridin-3-amine and related pyridazine derivatives has shown inhibitory activity against various kinases, including c-Jun N-terminal kinases (JNK), p38 MAP kinase, and Epidermal Growth Factor Receptor (EGFR).[4][5]

Experimental Protocols

Illustrative Synthesis of this compound

The synthesis can be envisioned as a two-step process involving an initial nucleophilic aromatic substitution to introduce the methylamino group, followed by a halogen exchange reaction. A more direct approach could involve the reaction of a suitable brominated pyridazine precursor with methylamine.

Step 1: Synthesis of 6-chloro-N-methylpyridazin-3-amine

A solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol or THF) is treated with an excess of methylamine in a sealed vessel. The reaction mixture is heated to promote the nucleophilic substitution of one of the chlorine atoms. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Halogen Exchange to Yield this compound

While less common than functionalization of a bromo-substituent, a halogen exchange could be performed, though direct synthesis from a brominated precursor is more likely.

A more direct and plausible route is the reaction of 3-amino-6-bromopyridazine with a methylating agent or starting from a dibromopyridazine.

Alternative Illustrative Synthesis: Suzuki-Miyaura Coupling from a Pyridazine Core

This protocol describes a general method for functionalizing a brominated pyridazine, which is the primary application of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 85-95°C and stir for 15 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[6]

Signaling Pathways and Logical Relationships

Given the potential of this compound derivatives to function as kinase inhibitors, a relevant signaling pathway to consider is the MAP kinase pathway, which is frequently dysregulated in cancer and inflammatory conditions. The following diagram illustrates a simplified workflow for the synthesis of a hypothetical kinase inhibitor from this compound.

G Synthetic Workflow for Kinase Inhibitor Development A This compound (Starting Material) C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F Pure Kinase Inhibitor Candidate E->F G In Vitro Kinase Assay F->G H Cell-Based Assays G->H I Lead Optimization H->I

Caption: A logical workflow for the synthesis and initial evaluation of a kinase inhibitor.

The following diagram illustrates a simplified representation of a generic MAP kinase signaling pathway that could be targeted by inhibitors derived from this compound.

G Simplified MAP Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A potential mechanism of action for a pyridazine-based kinase inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a scaffold for the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization provide a robust platform for the generation of novel therapeutic candidates. Further exploration of the chemical space around this pyridazine core is warranted to unlock its full potential in addressing unmet medical needs.

References

A Technical Guide to the Purity and Specifications of Commercial 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-methylpyridazin-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyridazine, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridazine scaffold is recognized for its ability to modulate the physicochemical properties of compounds, often enhancing solubility and providing unique vectors for molecular interactions with biological targets. Given its role as a key starting material, the purity and well-defined specifications of commercial this compound are of paramount importance to ensure the reliability, reproducibility, and safety of subsequent research and development activities. This technical guide provides an in-depth overview of the typical purity, specifications, and analytical methodologies for this compound.

Commercial Specifications

Commercial grades of this compound are typically offered at high purity levels, suitable for demanding applications in pharmaceutical research. The specifications are established through a series of quality control tests, with data often summarized in a Certificate of Analysis (CoA).

Typical Purity and Physical Properties

The purity of this compound from commercial suppliers is generally high, with typical values ranging from 97% to over 99%. A specific batch analysis has shown a purity of 99.63% as determined by High-Performance Liquid Chromatography (HPLC)[1]. The appearance of the compound is typically a light yellow to yellow solid[1]. For related bromo-substituted pyridazine and pyridine amine derivatives, purities are often specified in the 95-98% range or as ≥98%[2][3].

ParameterTypical SpecificationReference
Purity (by HPLC) ≥ 97% (Typical), 99.63% (Specific Batch)[1][4]
Appearance Light yellow to yellow solid[1]
Molecular Formula C₅H₆BrN₃[1][4]
Molecular Weight 188.03 g/mol [1][4]
CAS Number 1208657-07-1[1][4][5]
Storage Conditions -20°C or 2-8°C, sealed, away from moisture and light[1][5]
Potential Impurities

While commercial this compound is of high purity, trace amounts of impurities may be present, arising from the synthetic route and purification process. A thorough understanding of the synthesis is crucial for identifying potential impurities. Common synthetic pathways to pyridazine derivatives may introduce the following types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers of the bromo- and methylamino- groups on the pyridazine ring.

  • Related Substances: Compounds formed from side reactions or degradation.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

Analytical Methodologies for Quality Control

The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any related substance impurities.

Experimental Protocol (Representative):

This protocol is based on methods used for closely related pyridazine derivatives and represents a plausible approach for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the identity and structure of the compound. The chemical shifts and coupling patterns of the protons provide a unique fingerprint of the molecule.

Experimental Protocol (Representative):

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: A standard proton experiment is run to acquire the spectrum. The resulting spectrum is compared against the expected chemical shifts and splitting patterns for this compound to confirm its identity. A CoA for this compound has confirmed that the ¹H NMR spectrum is consistent with its structure[1].

Visualizing Workflows and Relationships

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercial this compound, from receipt of the raw material to its final release for sale or use.

qc_workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Testing cluster_disposition Batch Disposition synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sampling Sampling of Purified Batch purification->sampling appearance Appearance Test (Visual Inspection) sampling->appearance hplc Purity Assay (HPLC) sampling->hplc nmr Identity Confirmation (¹H NMR) sampling->nmr other_tests Other Tests (e.g., Residual Solvents) sampling->other_tests data_review Data Review and Comparison to Specifications appearance->data_review hplc->data_review nmr->data_review other_tests->data_review coa Certificate of Analysis (CoA) Generation data_review->coa reject Batch Rejection data_review->reject Fails Specs release Batch Release coa->release Meets Specs

Quality control workflow for this compound.
Role in Drug Development

The high purity of this compound is critical for its use as a building block in drug development. The following diagram illustrates the logical relationship between the compound's specifications and its application in the synthesis of new chemical entities (NCEs).

drug_dev_logic cluster_specs Critical Quality Attributes cluster_outcomes Impact on NCE and Development start_material This compound (Starting Material) high_purity High Purity (>97%) known_impurities Known Impurity Profile confirmed_identity Confirmed Structure (NMR) synthesis_step Multi-step Synthesis of New Chemical Entity (NCE) high_purity->synthesis_step known_impurities->synthesis_step confirmed_identity->synthesis_step predictable_yield Predictable Reaction Yield and Purity of NCE synthesis_step->predictable_yield reproducibility Reproducibility of Synthesis synthesis_step->reproducibility safety Reduced Risk of Toxic Impurities in Final Compound synthesis_step->safety regulatory Streamlined Regulatory Filing synthesis_step->regulatory

Importance of specifications in drug development.

Conclusion

For researchers and drug development professionals, sourcing this compound with well-defined and high-purity specifications is a critical first step in the synthetic workflow. The data presented in this guide, including typical commercial purity levels and the analytical methods used for their verification, underscores the importance of quality control for this key chemical building block. Adherence to these standards ensures the integrity of experimental outcomes and contributes to the successful development of novel therapeutic agents.

References

The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The unique electronic properties conferred by the nitrogen atoms allow for diverse substitutions, leading to a wide array of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological activities of pyridazine derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area. Pyridazine and its derivatives are recognized for a wide range of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3][4]

Antimicrobial Activity

Pyridazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of essential cellular processes in microorganisms. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the pyridazine ring.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyridazine derivatives against various microbial strains.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1 Staphylococcus aureus16--
Escherichia coli---
Candida albicans16--
Series 2 S. aureus (MRSA)0.5 - 128--
Compound IIIa Streptococcus pyogenes-Ampicillin-
Escherichia coli-Gentamicin-
Compound IIId Aspergillus niger-Fluconazole-
Candida albicans-Fluconazole-
Hydrazone 15(d) Staphylococcus aureus---
Streptococcus faecalis---
Escherichia coli---
Pseudomonas aeruginosa---

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited sources.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is commonly used to screen for antimicrobial activity.[5]

1. Preparation of Materials:

  • Nutrient agar plates.
  • Bacterial or fungal cultures grown to a specific turbidity (e.g., 0.5 McFarland standard).
  • Sterile cotton swabs.
  • Sterile filter paper discs (6 mm in diameter).
  • Solutions of pyridazine derivatives at a known concentration (e.g., 50 µg/mL).[5]
  • Standard antibiotic discs (e.g., Gentamicin, Ampicillin, Fluconazole).[5]
  • Incubator.

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the microbial suspension.
  • Remove excess liquid by pressing the swab against the inside of the tube.
  • Evenly streak the swab over the entire surface of the nutrient agar plate to create a uniform lawn of microbial growth.

3. Application of Discs:

  • Impregnate sterile filter paper discs with the pyridazine derivative solutions.
  • Aseptically place the impregnated discs, along with standard antibiotic discs, onto the surface of the inoculated agar plates. Ensure sufficient spacing between discs to prevent overlapping of inhibition zones.

4. Incubation:

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

5. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[5]
  • Compare the zone diameters of the test compounds with those of the standard antibiotics. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[6] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyridazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2S-5 MDA-MB-231 (Breast)6.21--
4T1 (Mouse Breast)7.04--
2S-13 MDA-MB-231 (Breast)7.73--
4T1 (Mouse Breast)8.21--
Compound 10l A549/ATCC (Lung)1.66 - 100--
Compound 17a Various1.66 - 100--
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30Doxorubicin6.18
HCT-116 (Colon)18.38Doxorubicin5.23
MCF-7 (Breast)27.29Doxorubicin4.17
4-SLNs HepG-2 (Liver)7.56Doxorubicin6.18
HCT-116 (Colon)4.80Doxorubicin5.23
MCF-7 (Breast)6.41Doxorubicin4.17
4-LPHNPs HepG-2 (Liver)7.85Doxorubicin6.18
HCT-116 (Colon)5.24Doxorubicin5.23
MCF-7 (Breast)6.65Doxorubicin4.17
Compound 4e MCF-7 (Breast)1 - 105-Fluorouracil, Etoposide-
SK-MEL-28 (Melanoma)1 - 105-Fluorouracil, Etoposide-
Compound 4f MCF-7 (Breast)1 - 105-Fluorouracil, Etoposide-
SK-MEL-28 (Melanoma)1 - 105-Fluorouracil, Etoposide-

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Trypsinize confluent cells and seed them into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the pyridazine derivatives in the culture medium.
  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
  • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline).
  • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL).
  • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.
  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways in Anticancer Activity

dot

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates MAPK_Pathway MAPK Pathway (e.g., JNK) Growth_Factor_Receptor->MAPK_Pathway Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->PI3K Inhibits Akt Akt Pyridazine_Derivative->Akt Inhibits Pyridazine_Derivative->MAPK_Pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Pyridazine_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyridazine_Derivative->Bax Upregulates PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway->Proliferation Bcl2->Bax Inhibits Caspase_Activation Caspase Activation Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Releases Phospholipase_A2->Cell_Membrane_Phospholipids COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->COX2_Enzyme Inhibits antiviral_mechanism Virus Virus Particle Attachment_Entry Attachment & Entry Virus->Attachment_Entry Binds to Host_Cell Host Cell Attachment_Entry->Host_Cell Uncoating Uncoating Attachment_Entry->Uncoating Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication Assembly_Release Assembly & Release of New Virions Replication->Assembly_Release Assembly_Release->Virus Creates new Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->Attachment_Entry Inhibits Pyridazine_Derivative->Replication Inhibits

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and available data for the chemical compound 6-Bromo-N-methylpyridazin-3-amine (CAS No. 1208657-07-1). Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific molecule, this guide synthesizes information from suppliers and data from structurally analogous compounds to provide the most robust safety recommendations. All personnel handling this compound should be thoroughly trained in laboratory safety and should review this guide in conjunction with their institution's safety protocols.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1208657-07-1Sunway Pharm Ltd., BLD Pharm
Molecular Formula C₅H₆BrN₃Sunway Pharm Ltd., BLD Pharm[1]
Molecular Weight 188.03 g/mol Sunway Pharm Ltd., BLD Pharm[1]
Predicted Boiling Point 341.6 ± 22.0 °CCookeChem (for a similar compound)[2]
Predicted Density 1.686 ± 0.06 g/cm³ChemBK
Appearance Solid (form may vary)General laboratory chemical
Purity Typically ≥97% or ≥98%Sunway Pharm Ltd., Aladdin[1][3]

Hazard Identification and GHS Classification

A specific, comprehensive GHS classification for this compound is not universally published. However, a supplier, abcr Gute Chemie, provides the following classification, which is corroborated by data on structurally similar compounds like 6-Bromopyridazin-3-amine and 6-Bromo-N,N-dimethylpyridazin-3-amine.

Signal Word: Warning

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms:

alt text

Summary of Hazards from Analogous Compounds:

Data from closely related compounds further supports this classification:

Analogous CompoundGHS Hazard ClassificationSource
6-Bromopyridazin-3-amine H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledPubChem[4]
6-Chloropyridazin-3-amine H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationChemicalBook[5]
6-Bromo-N,N-dimethylpyridazin-3-amine H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationCookeChem[2]

Based on this consolidated data, it is prudent to handle this compound as a compound that is harmful by ingestion, inhalation, and skin contact, and as an irritant to the skin, eyes, and respiratory system.

Safe Handling and Storage

Given the identified hazards, stringent adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Splash Goggles Gloves Nitrile or Neoprene Gloves Coat Flame-Retardant Lab Coat Respirator NIOSH-approved Respirator (if dust/aerosol risk) User Researcher Task Handling This compound User->Task Initiates Task Task->Goggles Requires Task->Gloves Requires Task->Coat Requires Task->Respirator Requires (if applicable)

Figure 1: Required PPE for handling the compound.
Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.

Handling Procedures

A systematic approach to handling minimizes risk.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review MSDS/Safety Guide B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Steps D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste in Labeled Container F->G H Remove PPE and Wash Hands G->H

Figure 2: A standard workflow for handling hazardous chemicals.

Experimental Protocol: General Procedure for Handling a Hazardous Solid Compound

  • Preparation:

    • Consult this safety guide and any other available safety information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the chemical fume hood by clearing unnecessary items and ensuring proper airflow.

    • Assemble all necessary equipment (spatulas, glassware, etc.) inside the fume hood.

  • Aliquotting the Compound:

    • Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or reaction vessel.

    • Perform this task slowly to minimize the generation of dust.

    • Immediately and securely close the stock container.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to the solid.

    • Ensure all manipulations are performed within the fume hood.

  • Post-Handling:

    • Decontaminate any surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Dispose of all contaminated waste, including gloves and weigh boats, in a clearly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage Requirements

Inconsistent storage information exists among suppliers. To ensure maximum stability and safety, the most conservative approach should be adopted.

  • Temperature: Store in a cool, dry place. A recommended temperature range is 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6]

  • Light: Keep in a dark place, as some organic molecules are light-sensitive.[6]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator if dust is present.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Toxicological Information

No specific toxicological studies (e.g., LD50 or LC50 data) for this compound were found in the public domain. The hazard assessment is based on the GHS classifications provided by suppliers and data from analogous compounds. The primary toxicological concerns are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential hazards. While a comprehensive, peer-reviewed safety profile is not yet available, the information from analogous compounds and supplier data provides a strong basis for implementing robust safety protocols. All work with this compound must be conducted in a controlled laboratory environment by trained personnel, utilizing appropriate engineering controls and personal protective equipment to minimize any risk of exposure.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-N-methylpyridazin-3-amine with various organoboronic acids. The resulting 6-aryl-N-methylpyridazin-3-amine scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool in the synthesis of complex molecules for drug discovery. The protocols provided herein are based on established methods for structurally similar aminopyridazines and aminopyridines and serve as a comprehensive guide for researchers.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous compounds, such as 3-amino-6-chloropyridazine. These examples provide a strong foundation for reaction optimization. Yields are highly dependent on the specific boronic acid used, with electron-donating groups on the boronic acid often leading to higher yields.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8012Good[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~85
33-Thienylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8012Good[1]
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10018~70
53-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O10012~75
64-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane1008~80

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[2]

  • 1,4-Dioxane and degassed Water (4:1 v/v)[2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.[1][2] The mixture will likely be a suspension.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] The optimal temperature may vary depending on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-N-methylpyridazin-3-amine derivative.[1]

Protocol 2: Microwave-Assisted Method

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent such as 1,4-dioxane/water (4:1) or DMF[2]

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

  • Solvent Addition: Add the chosen degassed solvent system to the vial.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in the conventional heating protocol.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product_out R¹-R² (Coupled Product) RedElim->Product_out R1X_in R¹-X (this compound) R1X_in->OxAdd Boronic_in R²-B(OR)₂ (Arylboronic Acid) Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Base, Catalyst in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Derivatives of 6-aryl-N-methylpyridazin-3-amine have shown potential as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3][4] TYK2 is a key component of the JAK-STAT signaling pathway, which is crucial for mediating the response to various cytokines involved in autoimmune and inflammatory diseases.[4] Allosteric inhibition of the TYK2 pseudokinase domain is a promising therapeutic strategy.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12, IL-23, IFN) TYK2 TYK2 CytokineReceptor->TYK2 Activates JAK_other Other JAK STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_expression Gene Expression (Inflammation) DNA->Gene_expression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 6-Aryl-N-methylpyridazin-3-amine (TYK2 Inhibitor) Inhibitor->TYK2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The pyridazine scaffold is a key heterocyclic motif present in numerous biologically active compounds, and the ability to functionalize it through C-N bond formation is of significant interest in drug discovery and development.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-N-methylpyridazin-3-amine with various primary and secondary amines. The methodologies described herein are based on established procedures for structurally similar heteroaromatic compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-substituted pyridazinamine and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and yields for analogous reactions with structurally similar bromopyridine and chloropyridazine derivatives. This data provides a strong foundation for the optimization of the amination of the target substrate.

Table 1: Buchwald-Hartwig Amination with Aromatic Amines (e.g., Anilines)

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts can also be utilized.
Ligand Xantphos (2-5 mol%) or BINAP (2-5 mol%)Bulky biarylphosphine ligands are often effective.
Base Cs₂CO₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.)Carbonate bases are generally well-tolerated.[1]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are crucial.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 12-24 hoursVaries depending on the reactivity of the aniline.
Typical Yield 70-95%Highly dependent on the specific substrates and conditions.

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines (e.g., Alkylamines, Cyclic Amines)

ParameterConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pre-catalysts can also be used.
Ligand RuPhos (4-10 mol%) or BrettPhos (4-10 mol%)Ligands tailored for aliphatic amines can improve yields.[1]
Base NaOtBu (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.)Stronger bases are often required for less nucleophilic amines.[1]
Solvent Toluene or Tetrahydrofuran (THF)Solvent choice can influence reaction rate and solubility.
Temperature 60-100 °CLower temperatures may be sufficient for reactive amines.
Reaction Time 8-18 hoursGenerally faster than with many aromatic amines.
Typical Yield 65-90%Steric hindrance on the amine can affect the yield.

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dry Schlenk flask, under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add this compound (1.0 equiv) and 4-methoxyaniline (1.2 equiv) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-N'-methylpyridazine-3,6-diamine.

Protocol 2: Amination with a Cyclic Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)

  • RuPhos (6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.8 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (3 mol%), RuPhos (6 mol%), and NaOtBu (1.8 equiv).

  • Add this compound (1.0 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF via syringe.

  • Add morpholine (1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(6-(methylamino)pyridazin-3-yl)morpholine.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(Br)(HNR'R'')]Ln AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow A 1. Reagent Preparation B Combine Pd Precursor, Ligand, Base, and this compound in a dry Schlenk flask. A->B D Evacuate and backfill with inert gas. Add anhydrous solvent and amine. B->D C 2. Reaction Setup C->D F Heat the reaction mixture with vigorous stirring. D->F E 3. Reaction E->F H Monitor progress by TLC or LC-MS. F->H G 4. Monitoring G->H J Cool to room temperature. Dilute, filter, wash, and dry. H->J I 5. Work-up I->J L Purify by column chromatography. J->L K 6. Purification K->L M Product L->M

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.

    • Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. Sodium tert-butoxide is a common strong base, while cesium carbonate is a milder option that is often effective.

    • Solvent and Temperature: Ensure the solvent is anhydrous and properly degassed. Increasing the reaction temperature may improve conversion for less reactive substrates.

  • Side Reactions:

    • Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction. Ensure all reagents and solvents are dry.

    • Homocoupling of the Amine: This can be favored at higher temperatures or with certain catalyst systems. Optimization of the reaction conditions may be necessary.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridazine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes and Protocols: The Use of 6-Bromo-N-methylpyridazin-3-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1][2] Among pyridazine-based building blocks, 6-Bromo-N-methylpyridazin-3-amine serves as a versatile intermediate for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing various aryl and heteroaryl substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the fine-tuning of inhibitor potency and selectivity.[1] The N-methylamino group at the 3-position can act as a key hydrogen bond donor, further anchoring the molecule within the ATP-binding pocket of the target kinase.

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: In Vitro Activity of Pyridazine-Based Kinase Inhibitors

The following table summarizes the in vitro biological activity of selected kinase inhibitors synthesized from 6-substituted pyridazine precursors. This data highlights the potential of the pyridazine scaffold in achieving high potency against various kinase targets.

Compound ID6-SubstituentTarget KinaseIC50 (nM)NotesReference
Derivative A ThienylKDR (VEGFR-2)19Optimized from a screening lead, demonstrating the importance of the heteroaryl substituent.[1]
Derivative B 4-FluorophenylJNK1-Identified as a key pharmacophore in the design of JNK1 inhibitors.[1]
Compound 11m MethyltetrahydropyranCDK220.1Displayed submicromolar anti-proliferative activity against T-47D and MDA-MB-231 breast cancer cell lines.[3][3]
Compound 11h -CDK243.8Exhibited good inhibitory activity against CDK2.
Compound 11l -CDK255.6Showed significant CDK2 inhibition.
Compound O-10 MacrocyclicALK (wild-type)2.6Effective against multiple resistant mutants of ALK.[4][4]
Compound O-10 MacrocyclicALK (G1202R mutant)6.4Demonstrates potency against a common resistance mutation.[4][4]
Compound O-10 MacrocyclicALK (L1196M/G1202R double mutant)23Active against lorlatinib-resistant double mutations.[4][4]
Compound 6 Ethoxy anilineVEGFR-260.83Showed potent in vitro and in vivo anti-hepatocellular carcinoma activity.[5][6][5][6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a starting material. The key transformation is a Suzuki-Miyaura cross-coupling reaction to introduce a desired substituent at the 6-position of the pyridazine ring.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-Aryl-N-methylpyridazin-3-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, DMF)

  • Round-bottom flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N-methylpyridazin-3-amine derivative.

Procedure (Microwave Irradiation):

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.

  • Add the chosen solvent system and seal the vial.

  • Place the vial in the microwave reactor and heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, perform the workup and purification as described in the conventional heating protocol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyridazine derivative (dissolved in DMSO)

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF, or equivalent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid solvent effects.

  • In a suitable microplate (e.g., 96-well or 384-well), add the kinase and its specific substrate to the assay buffer.

  • Add the serially diluted test compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubate the plate at the optimal temperature (e.g., room temperature or 30 °C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for kinase inhibitor synthesis and a representative signaling pathway targeted by these compounds.

G cluster_synthesis Synthesis Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Workup Workup and Purification Coupling->Workup Inhibitor Kinase Inhibitor (6-Aryl-N-methylpyridazin-3-amine) Workup->Inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

G cluster_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR ADP ADP VEGFR->ADP P P VEGFR->P Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR Inhibition ATP ATP ATP->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Activation Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Note: Derivatization of 6-Bromo-N-methylpyridazin-3-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. 6-Bromo-N-methylpyridazin-3-amine is a key building block for creating diverse chemical libraries. The presence of a bromine atom at the 6-position and a methylamino group at the 3-position provides two strategic vectors for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents to explore the chemical space for drug discovery.

This document provides detailed protocols for the derivatization of this compound via two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Key Derivatization Strategies

The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C6 position. These methods are favored for their high functional group tolerance, good yields, and broad substrate scope.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl boronic acids or esters[3]. This is a cornerstone technique for generating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, replacing the bromine atom with a wide variety of primary or secondary amines[4][5]. This allows for the introduction of diverse amine-containing functionalities to modulate physicochemical properties and target interactions.

Illustrative Derivatization Workflow

The general workflow for the derivatization of this compound via palladium-catalyzed cross-coupling is outlined below.

G start Start: this compound reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup Add Reagents: - Pd Catalyst - Ligand - Base - Coupling Partner - Solvent heating Heating & Stirring (e.g., 80-120°C) reaction_setup->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Purified Derivative characterization->end

Caption: General workflow for palladium-catalyzed derivatization.

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific coupling partners used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques[6].

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation at the C6 position using an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)[3][7]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[3][7]

  • Anhydrous solvents and reagents

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-N-methylpyridazin-3-amine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation at the C6 position using a representative amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine, aniline, or a primary alkylamine) (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

  • Ligand (e.g., BINAP or XPhos, 2-4 mol%)[5][6]

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)[6]

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the chosen amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 80-100°C with stirring[6].

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add diethyl ether or ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure[6].

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 6-amino-N-methylpyridazin-3-amine derivative.

Data Presentation: Illustrative Biological Activity

Derivatization of the this compound scaffold can lead to compounds with potent biological activity. The table below presents hypothetical, yet representative, data for a series of derivatives tested for kinase inhibitory activity, a common target for pyridazine-based compounds[8].

Compound IDR-Group at C6 PositionTarget KinaseIC₅₀ (nM)
Parent -BrVEGFR-2>10,000
PDZ-001 4-FluorophenylVEGFR-2150
PDZ-002 3-MethoxyphenylVEGFR-2275
PDZ-003 Morpholin-4-ylVEGFR-285
PDZ-004 Piperidin-1-ylVEGFR-2110
PDZ-005 4-MethylphenylJNK1320
PDZ-006 Thiophen-2-ylJNK1450

Data is for illustrative purposes only.

Medicinal Chemistry Context and Signaling Pathways

Pyridazine derivatives are known to modulate various cellular signaling pathways critical in diseases like cancer[1][8]. One of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis[8]. By derivatizing the C6 position of the pyridazine core, medicinal chemists can optimize interactions within the ATP-binding pocket of these kinases, leading to potent inhibition.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyridazine Derivative Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

By systematically applying the derivatization protocols described, researchers can generate novel libraries of 6-substituted N-methylpyridazin-3-amines for screening against a variety of biological targets, ultimately advancing the discovery of new therapeutic agents.

References

Application Notes and Protocols for 6-Bromo-N-methylpyridazin-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a prominent heterocyclic scaffold in the development of novel agrochemicals due to its versatile biological activities.[1][2][3] Derivatives of pyridazine have been successfully developed as herbicides, insecticides, and fungicides, demonstrating a wide range of modes of action.[1][2][3] 6-Bromo-N-methylpyridazin-3-amine represents a key building block for the synthesis of new pyridazine-based agrochemicals. The presence of a bromine atom at the 6-position allows for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore structure-activity relationships (SAR). The N-methylamino group at the 3-position can also be modified or may play a crucial role in the molecule's interaction with its biological target. This document provides an overview of the potential applications of this compound in agrochemical research, based on the activities of related pyridazine derivatives, and includes detailed protocols for synthesis and biological screening.

Potential Agrochemical Applications

Herbicidal Applications

Pyridazine derivatives are known to exhibit herbicidal activity through various mechanisms of action. One notable example is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] Norflurazon is a commercial pyridazine herbicide that acts as a PDS inhibitor.[1] Another target for pyridazine-based herbicides is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis.

Potential Mechanism of Action: By modifying the this compound scaffold, it is plausible to design novel herbicides targeting these or other essential plant enzymes. The N-methylpyridazin-3-amine moiety could be explored as a key pharmacophore for interaction with the target protein.

Insecticidal Applications

Recent advancements have highlighted the potential of pyridazine derivatives as potent insecticides. A novel class of insecticides, the pyridazine pyrazolecarboxamides (PPCs), has been developed with a unique mode of action. Dimpropyridaz, a representative of this class, acts as a chordotonal organ modulator, disrupting the function of these sensory organs in insects. This mechanism is distinct from many existing insecticides, making PPCs valuable tools for resistance management. Other pyridazine derivatives, such as [6-(3-pyridyl)pyridazin-3-yl]amides, have shown significant aphicidal properties.

Potential Mechanism of Action: this compound can serve as a starting material for the synthesis of novel insecticides. The N-methylamino group could be a key element for binding to the target site, while the bromo-substituent provides a handle for introducing structural diversity to optimize insecticidal potency and spectrum.

Fungicidal Applications

The pyridazine scaffold is also present in molecules with fungicidal properties. Various derivatives have been synthesized and shown to be effective against a range of plant pathogenic fungi. For some pyrimidine-based fungicides, the mode of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting NADH oxidoreductase in complex I.

Potential Mechanism of Action: Derivatives of this compound could be designed to target fungal cellular respiration or other vital processes. The pyridazine ring system can act as a bioisostere for other aromatic systems known to be active in fungicides, potentially leading to the discovery of new fungicidal compounds with improved properties.

Quantitative Data of Related Pyridazine Derivatives

The following tables summarize the biological activity of various pyridazine derivatives from the literature to provide a reference for the potential efficacy of compounds derived from this compound.

Table 1: Herbicidal Activity of Pyridazine Derivatives

Compound ClassTarget WeedActivityReference
Phenoxypyridine derivatives containing acylthioureaEchinochloa crus-galliIC50 = 0.109 ± 0.018 μM (PPO inhibition)

Table 2: Insecticidal Activity of Pyridazine Derivatives

Compound ClassTarget PestActivityReference
[6-(3-pyridyl)pyridazin-3-yl]amidesGreen peach aphid (Myzus persicae)>14-fold potency improvement from initial hit[4]
[6-(3-pyridyl)pyridazin-3-yl]amidesCotton aphid (Aphis gossypii)>10-fold potency improvement from initial hit[4]

Table 3: Fungicidal Activity of Pyridazine Derivatives

Compound ClassTarget FungusActivityReference
5-chloro-6-phenylpyridazin-3(2H)-one derivativesGibberella zeaeGood activity[5]
5-chloro-6-phenylpyridazin-3(2H)-one derivativesFusarium oxysporumGood activity[5]
5-chloro-6-phenylpyridazin-3(2H)-one derivativesCytospora mandshuricaGood activity[5]

Experimental Protocols

Synthesis of a Hypothetical Derivative: N-methyl-6-(4-fluorophenyl)pyridazin-3-amine

This protocol describes a potential synthesis of an agrochemical candidate starting from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.1 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL), add palladium(II) acetate (0.05 mmol) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Herbicidal Activity Screening: Whole-Plant Bioassay

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of a test compound.[6]

Materials:

  • Seeds of a model weed species (e.g., Arabidopsis thaliana or a grass species like foxtail millet).

  • Potting soil mix.

  • Pots or trays.

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Control solution (solvent + surfactant).

  • Growth chamber with controlled light, temperature, and humidity.

  • Spray chamber.

Procedure for Pre-emergence Assay:

  • Fill pots with soil and sow the weed seeds at a uniform depth.

  • Prepare a solution of the test compound at the desired concentration.

  • Evenly spray the soil surface with the test solution using a spray chamber.

  • Treat a set of pots with the control solution.

  • Place the pots in a growth chamber and water as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged and healthy seedlings and comparing it to the control.

Procedure for Post-emergence Assay:

  • Sow weed seeds in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

  • Prepare a solution of the test compound at the desired concentration.

  • Spray the seedlings evenly with the test solution.

  • Treat a set of plants with the control solution.

  • Return the plants to the growth chamber.

  • After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control plants.

Insecticidal Activity Screening: Leaf-Dip Bioassay for Aphids

This protocol describes a standard method for evaluating the insecticidal activity of a compound against aphids.[2][7]

Materials:

  • Host plant leaves (e.g., cabbage or fava bean).

  • A culture of aphids (e.g., Myzus persicae).

  • Test compound dissolved in an appropriate solvent with a surfactant.

  • Control solution.

  • Petri dishes.

  • Agar.

  • Fine paintbrush.

Procedure:

  • Prepare a 1% agar solution in water and pour it into Petri dishes to create a solid layer.

  • Excise leaf discs from the host plant.

  • Prepare a series of concentrations of the test compound.

  • Dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.

  • Dip control leaf discs in the control solution.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc on the agar in each Petri dish.

  • Using a fine paintbrush, transfer 10-20 adult aphids onto each leaf disc.

  • Seal the Petri dishes with ventilated lids and incubate them in a growth chamber.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment and compare it to the control.

Fungicidal Activity Screening: Mycelial Growth Inhibition Assay

This protocol is for determining the in vitro fungicidal activity of a compound against a plant pathogenic fungus.[1][8]

Materials:

  • A culture of a target fungus (e.g., Botrytis cinerea or Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Control solution (solvent only).

  • Petri dishes.

  • Sterile cork borer.

Procedure:

  • Prepare PDA medium and autoclave it.

  • While the PDA is still molten (around 45-50 °C), add the test compound to achieve the desired final concentrations. Also, prepare control plates with the solvent only.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

  • When the fungal growth in the control plates has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.

Visualizations

Agrochemical_Discovery_Workflow cluster_0 Lead Identification & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization & Characterization Scaffold 6-Bromo-N-methyl pyridazin-3-amine Library Chemical Library Synthesis Scaffold->Library Diversification Primary_Screening Primary Screening (Single Concentration) Library->Primary_Screening Secondary_Screening Secondary Screening (Dose-Response) Primary_Screening->Secondary_Screening Active Hits MOA_Studies Mode of Action Studies Secondary_Screening->MOA_Studies Potent Hits Lead_Optimization Lead Optimization (SAR) MOA_Studies->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials Candidate Selection

Caption: Agrochemical discovery workflow starting from a lead scaffold.

Chordotonal_Organ_Modulation cluster_PPC PPC Insecticide Action cluster_Neuron Chordotonal Organ Neuron Proinsecticide Dimpropyridaz (Pro-insecticide) Active_Metabolite Active Metabolite (Secondary Amide) Proinsecticide->Active_Metabolite N-dealkylation in insect PPC_Target Molecular Target (Upstream of TRPV) Active_Metabolite->PPC_Target Inhibits TRPV_Channel TRPV Channel PPC_Target->TRPV_Channel Signal Transduction Neuron_Firing Neuron Firing PPC_Target->Neuron_Firing Blocks Intracellular_Ca Intracellular Ca2+ PPC_Target->Intracellular_Ca Decreases TRPV_Channel->Neuron_Firing TRPV_Channel->Intracellular_Ca

Caption: Mode of action of PPC insecticides on chordotonal organs.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from the versatile starting material, 6-Bromo-N-methylpyridazin-3-amine. This pyridazine scaffold is a key building block in medicinal chemistry, offering a platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The methodologies outlined below focus on widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in drug discovery. The bromine atom at the 6-position serves as a versatile handle for the introduction of diverse aryl, heteroaryl, or alkyl substituents through various cross-coupling reactions. The N-methylamino group at the 3-position can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases. The pyridazine ring itself is a bioisostere of other aromatic systems and possesses unique electronic properties that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of Bioactive Derivatives

Two primary synthetic strategies for the derivatization of this compound are detailed below. These methods allow for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-N-methylpyridazin-3-amines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In this context, it enables the coupling of various aryl or heteroaryl boronic acids or esters with the 6-bromo position of the pyridazine core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridazines

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O901692
3Thiophen-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄DMF110878

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C for 4-24 hours is typical. For microwave-assisted synthesis, temperatures of 120-150 °C for 10-30 minutes can be employed to significantly reduce reaction times.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-N-methylpyridazin-3-amine.

Buchwald-Hartwig Amination for the Synthesis of 6-(Amino)-N-methylpyridazin-3-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridazine ring.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridazines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1102475
3BenzylaminePd-G3-Xantphos (1)-K₃PO₄t-Amyl alcohol901295

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-(amino)-N-methylpyridazin-3-amine.

Biological Activity of Derived Molecules: Kinase Inhibition

Derivatives of the 6-substituted-N-methylpyridazin-3-amine scaffold have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. For instance, structurally related pyridazinyl amino derivatives have been identified as potent inhibitors of ALK5 (TGF-β type I receptor), a key kinase in the TGF-β signaling pathway implicated in fibrosis and cancer.[2][3]

Table 3: In Vitro Activity of Representative Pyridazinyl Amino Derivatives as ALK5 Inhibitors *

Compound IDStructureALK5 IC₅₀ (nM)
A N-(4-((6-(5-chloro-2-fluorophenyl)-3-methylpyridazin-4-yl)amino)pyridin-2-yl)cyclopropanecarboxamide15
B N-(4-((6-(5-chloro-2-fluorophenyl)-3-methylpyridazin-4-yl)amino)pyridin-2-yl)-3-(4-methylpiperazin-1-yl)propanamide8

*Data is for structurally related compounds as described in patent US20240018122A1.[2] These values serve as a reference for the potential bioactivity of molecules synthesized from this compound.

Visualizations

Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound reagents_suzuki Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base start_suzuki->reagents_suzuki C-C Coupling product_suzuki 6-Aryl/Heteroaryl-N-methylpyridazin-3-amine reagents_suzuki->product_suzuki start_buchwald This compound reagents_buchwald Primary/Secondary Amine, Pd Catalyst, Ligand, Base start_buchwald->reagents_buchwald C-N Coupling product_buchwald 6-(Amino)-N-methylpyridazin-3-amine reagents_buchwald->product_buchwald G start Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize G TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Translocates to GeneTranscription Gene Transcription (Fibrosis, Cell Proliferation) Nucleus->GeneTranscription Inhibitor Pyridazine-based Inhibitor Inhibitor->ALK5 Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving the versatile building block, 6-Bromo-N-methylpyridazin-3-amine. While specific literature on this exact substrate is limited, the protocols and data presented herein are based on established methodologies for structurally similar N-heterocyclic compounds, particularly 6-bromo-N,N-dimethylpyridazin-3-amine and various bromopyridines. These notes serve as a foundational guide for the synthesis of novel substituted N-methylpyridazin-3-amine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are intended as starting points for reaction optimization.

Data Presentation: Comparative Reaction Conditions for Analogous Substrates

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. This data is intended to guide the selection of catalysts, ligands, bases, and solvents for reactions with the target molecule.

Table 1: Suzuki-Miyaura Coupling of Related Bromo-N-heterocycles

EntryAryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-N,N-dimethylpyridazin-3-amineAryl/heteroaryl boronic acid/esterPd(PPh₃)₄ (1-5) or PdCl₂(dppf) (1-5)-K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/water, Toluene/water, or DMF/water80-120N/AN/A[1]
26-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ or K₂CO₃1,4-Dioxane/water (4:1)N/AN/AN/A[2]
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/water (4:1)85-95>15Good[3]
43-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O80N/AGood[3]

Table 2: Buchwald-Hartwig Amination of Related Bromo-N-heterocycles

EntryAryl Halide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol scale)(±)-BINAP (0.35 mmol scale)NaOtBuToluene80460[4]
26-Bromopurine nucleosidesArylaminesPd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene100N/AGood
36-Bromopyridin-3-amineAmineN/ASPhosK₃PO₄Toluene100N/AN/A[5]
46-Bromopyridin-3-amineAmineN/A-LiHMDSTHF6516N/A[5]

Table 3: Sonogashira Coupling of Related Bromo-N-heterocycles

EntryAryl Halide SubstrateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-N,N-dimethylpyridazin-3-amineTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (10)PPh₃ (10)Et₃NDioxane80-100N/AN/A[6]
22-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100372-96
3IodopyridinesTerminal AlkynePdCl₂(PPh₃)₂ (5)CuI (5)-Et₃NDMF65N/AGood to Excellent[4]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general method for the synthesis of 6-aryl-N-methylpyridazin-3-amines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes a general method for the synthesis of 6-alkynyl-N-methylpyridazin-3-amines.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous solvent (e.g., DMF or THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench_extract Quench and Extract monitor->quench_extract Reaction Complete dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify final_product Final Product purify->final_product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product r_br R-Br (6-Bromo-N-methyl- pyridazin-3-amine) r_br->oxidative_addition boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetalation Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amide [R-Pd(II)L_n(HNR'₂)]⁺Br⁻ amine_coordination->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amido R-Pd(II)L_n-NR'₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product R-NR'₂ reductive_elimination->product r_br R-Br (Substrate) r_br->oxidative_addition amine HNR'₂ amine->amine_coordination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 6-Bromo-N-methylpyridazin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction yield for palladium-catalyzed cross-coupling reactions of 6-Bromo-N-methylpyridazin-3-amine. This versatile building block is a key intermediate in the synthesis of various compounds with potential therapeutic applications, particularly as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The bromine atom at the 6-position of this compound is well-suited for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling with boronic acids or their esters. It is known for its tolerance of a wide range of functional groups.[1][2]

  • Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling with primary or secondary amines.[3][4]

  • Sonogashira Coupling: This reaction forms C-C bonds between the bromopyridazine and terminal alkynes, and is typically catalyzed by both palladium and copper complexes.[1][5]

  • Heck Reaction: This method creates C-C bonds by coupling with alkenes.[6][7]

Q2: Why am I observing low yields in my coupling reactions with this compound?

A2: Low yields in cross-coupling reactions involving nitrogen-containing heterocycles like this compound are a common challenge. Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen atoms and the exocyclic amine can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[8][9]

  • Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of N-methylpyridazin-3-amine. This can be promoted by certain bases or the presence of palladium hydride species.[8][10]

  • Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) can occur, reducing the yield of the desired product.[10]

  • Poor Reagent Quality: The purity and stability of reagents, especially boronic acids and the palladium catalyst, are crucial for reaction success.[11]

  • Suboptimal Reaction Conditions: Parameters such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time are all interconnected and need to be optimized for this specific substrate.[12]

Q3: How can I minimize catalyst inhibition when working with this compound?

A3: To mitigate catalyst inhibition, consider the following strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to stabilize the palladium center and sterically hinder its coordination with the pyridazine nitrogens.[8][9][10]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in solution, potentially reducing off-cycle deactivation pathways.[9]

Q4: What are the best practices to avoid dehalogenation of my starting material?

A4: Dehalogenation can be a significant issue. To minimize this side reaction:

  • Base Selection: Use non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides (e.g., NaOtBu) or hydroxides, which can act as hydride sources.[8]

  • Reaction Monitoring: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.[10]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of species that can lead to dehalogenation.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.[10][11]
Inappropriate Ligand Screen a variety of phosphine ligands. For electron-deficient heterocycles like pyridazine, bulky and electron-rich ligands such as SPhos or XPhos are often effective.[8][10]
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and nature of the base can significantly impact the reaction outcome.[8][10]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential decomposition of starting materials or products.[10]
Poor Quality Reagents Ensure the purity of this compound and the coupling partner. Impurities can inhibit the catalyst. Use fresh or properly stored boronic acids.[10][11]
Presence of Oxygen Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[8][11]
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Recommended Solution
Dehalogenated Starting Material Presence of water or protic impurities. The reaction was run for too long. The base used is acting as a hydride source.[8][10]Use anhydrous solvents and ensure all reagents are dry. Monitor the reaction closely and stop it upon completion. Switch to a non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[8][10]
Homocoupling of Coupling Partner High catalyst loading or high temperature. Presence of oxygen.[10]Reduce the catalyst loading. Optimize the reaction temperature to the minimum required for product formation. Ensure thorough degassing of the reaction mixture.[10]
Formation of Other Isomers This is less common in cross-coupling but can occur if there are other reactive sites on the coupling partner.Confirm the structure of the starting materials and product using analytical techniques like NMR and Mass Spectrometry.

Data Presentation: Reaction Condition Optimization

While specific yield data for the coupling of this compound is not extensively published, the following tables provide a summary of typical conditions for analogous bromopyridine and bromopyradizine derivatives that can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
6-chloro-5-dialkylaminopyridazinoneArylboronic acidsPd-SPhos--135-140 (MW)Moderate to Good
4,5-dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10082

Table 2: Buchwald-Hartwig Amination of Bromo-N-Heterocycles

Aryl Halide Amine Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98
3-Halo-2-aminopyridinesPrimary/Secondary aminesRuPhos or BrettPhos Pre-catalystLiHMDSTHF65Good
6-bromo-2-chloroquinolineCyclic amines-----

Table 3: Sonogashira Coupling of Bromo-N-Heterocycles

Aryl Halide Alkyne Catalyst System Base Solvent Temp (°C) Yield (%)
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT25
Aryl BromidesAryl Alkynes(NHC)-Cu / (NHC)-Pd---High
Aryl HalidesAlkynesPdCl₂(PPh₃)₂TBAFSolvent-free-Moderate to Excellent

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[1][13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).[1]

  • Reaction Execution: Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq).[9]

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl (if using LiHMDS) or water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Visualizing Reaction and Biological Pathways

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-120°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Extraction monitor->quench dry Dry Organic Layer & Concentrate quench->dry purify Purify Product (Column Chromatography) dry->purify analysis Analysis (NMR, MS) purify->analysis Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst System - Fresh Catalyst/Ligand? - Appropriate Ligand? start->catalyst conditions Optimize Reaction Conditions - Increase Temperature? - Different Base/Solvent? catalyst->conditions If catalyst is active success Improved Yield catalyst->success Issue Resolved reagents Verify Reagent Quality - Pure Starting Materials? - Anhydrous/Degassed Solvents? conditions->reagents If conditions are optimized conditions->success Issue Resolved side_reactions Investigate Side Reactions - Dehalogenation? - Homocoupling? reagents->side_reactions If reagents are pure reagents->success Issue Resolved side_reactions->success If side reactions are minimized

Caption: A logical workflow for troubleshooting low reaction yields.

PIM-1 Kinase Signaling Pathway

Derivatives of this compound are often investigated as inhibitors of protein kinases, such as PIM-1 kinase, which is implicated in various cancers. Understanding the signaling pathway can provide context for drug development efforts.

PIM1_pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) MYC c-Myc (oncogene) PIM1->MYC Phosphorylation (Stabilization) CellCycle Cell Cycle Proteins (e.g., CDC25A) PIM1->CellCycle Phosphorylation (Activation) Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation MYC->Proliferation CellCycle->Proliferation Inhibitor 6-substituted-N-methylpyridazin-3-amine (PIM-1 Inhibitor) Inhibitor->PIM1 Inhibition

Caption: A simplified diagram of the PIM-1 kinase signaling pathway and the point of intervention for potential inhibitors.[3][8][13][15][16]

References

Technical Support Center: Purification of Crude 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-N-methylpyridazin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: My column chromatography is not effectively separating this compound from its impurities. What can I do?

  • Answer:

    • Optimize the Mobile Phase: The choice of mobile phase is critical for good separation. It is recommended to first perform Thin Layer Chromatography (TLC) to identify an optimal solvent system. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or acetone. You can gradually increase the proportion of the polar solvent to achieve the desired separation.

    • Check for Column Overloading: Loading an excessive amount of crude product onto the column will lead to broad, overlapping bands and poor separation. As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the stationary phase.

    • Consider an Alternative Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase. For basic compounds like this compound, neutral or basic alumina can sometimes provide better separation and prevent tailing.

Issue 2: The Compound Appears to be Degrading on the Column

  • Question: I suspect my this compound is degrading during column chromatography. How can I prevent this?

  • Answer:

    • Deactivate the Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by treating it with a base. A common method is to wash the silica gel with a solution of triethylamine in the mobile phase (e.g., 1-2% triethylamine) before packing the column.

    • Use an Alternative Stationary Phase: As mentioned previously, switching to a neutral or basic stationary phase like alumina can mitigate acid-catalyzed degradation.

    • Expedite the Chromatography: Minimizing the time the compound spends on the column can reduce degradation. Once good separation is achieved on TLC, you can slightly increase the mobile phase polarity to speed up the elution.

Recrystallization Troubleshooting

Issue 3: The Compound Does Not Crystallize Upon Cooling

  • Question: I have dissolved my crude this compound in a hot solvent, but no crystals are forming as it cools. What should I do?

  • Answer:

    • Induce Crystallization:

      • Scratch the flask: Gently scratching the inside of the flask below the surface of the solution with a glass rod can create nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

    • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Ensure Slow Cooling: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 4: An Oil Forms Instead of Crystals ("Oiling Out")

  • Question: When I try to recrystallize my product, it separates as an oil. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the solute is insoluble in the solvent at the boiling point or when the solution is too concentrated.

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Then, add more of the primary solvent to dilute the solution and allow it to cool slowly again.

    • Modify the Solvent System: The polarity of your solvent may not be ideal. Try using a more polar solvent or a different solvent mixture. For example, you could try dissolving the compound in a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes slightly turbid, then heat until it is clear and allow to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The most probable synthetic route to this compound is the nucleophilic aromatic substitution of 3,6-dibromopyridazine with methylamine. Based on this, potential impurities include:

  • Unreacted 3,6-dibromopyridazine: This starting material may be carried through if the reaction does not go to completion.

  • 3,6-bis(methylamino)pyridazine: This is a potential byproduct formed by the reaction of methylamine at both bromine positions.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other isomers might be formed.

Q2: What is a good starting point for a mobile phase for column chromatography?

A2: A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. A gradient of dichloromethane and methanol (e.g., 0% to 5% methanol in dichloromethane) can also be effective.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on the structure (a brominated aminopyridazine), suitable recrystallization solvents would likely be polar protic or aprotic solvents. Good single solvents to try are ethanol, isopropanol, or ethyl acetate. Solvent mixtures such as ethanol/water or ethyl acetate/hexanes can also be effective. The ideal solvent will dissolve the compound when hot but sparingly when cold.

Q4: My purified product is a light yellow to yellow solid. Is this expected?

A4: Yes, a Certificate of Analysis for this compound describes its appearance as a light yellow to yellow solid.

Data Presentation

The following tables summarize quantitative data relevant to the purification of this compound and related compounds.

Table 1: Purity and Yield Data for Purification Techniques (Based on Analogous Compounds)

Purification TechniqueTypical Purity AchievedTypical Yield
Silica Gel Chromatography>98%70-90%
Recrystallization>99%50-80%

Note: Data is based on typical results for the purification of structurally similar aminopyridazine derivatives and may vary depending on the specific impurities and experimental conditions.

Table 2: Physical Properties of this compound

PropertyValue
CAS Number 1208657-07-1
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Light yellow to yellow solid
Purity (by HPLC) 99.63%[1]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Is Rf of Target Compound 0.2-0.4 on TLC? start->check_rf optimize_mp Optimize Mobile Phase check_rf->optimize_mp No check_loading Is Column Overloaded? check_rf->check_loading Yes optimize_mp->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_degradation Is Compound Degrading? check_loading->check_degradation No good_separation Good Separation reduce_load->good_separation deactivate_silica Deactivate Silica or Use Alumina check_degradation->deactivate_silica Yes check_degradation->good_separation No deactivate_silica->good_separation

Caption: Troubleshooting Logic for Column Chromatography Separation Issues.

References

Improving the solubility of 6-Bromo-N-methylpyridazin-3-amine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Bromo-N-methylpyridazin-3-amine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is anticipated to have moderate to good solubility in polar organic solvents. Due to the presence of the amine and pyridazine nitrogen atoms, it can participate in hydrogen bonding, which enhances its solubility in these types of solvents.[1] However, its aqueous solubility is expected to be limited but can be influenced by the pH of the solution due to the basic nature of the N-methylamino group.[1]

Q2: I am observing precipitation of my compound in an aqueous buffer during my reaction setup. What is the likely cause?

A2: Precipitation in aqueous buffers is a common challenge for compounds with limited water solubility.[1] This often happens when a concentrated stock solution of this compound in an organic solvent (like DMSO or DMF) is diluted into the aqueous reaction mixture. The final concentration of the organic co-solvent may be too low to maintain the solubility of the compound, causing it to precipitate out.[1]

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle heating can be an effective method to dissolve the compound in a suitable solvent. It is advisable to use a controlled temperature water bath (e.g., 37-50°C) and to vortex or stir the solution to aid dissolution.[1] However, exercise caution as excessive heat can lead to the degradation of the compound. Always monitor for any changes in color or the appearance of impurities after heating.

Q4: How does pH affect the solubility of this compound?

A4: The N-methylamino group in this compound is basic and can be protonated to form a more water-soluble salt at lower pH.[2] By carefully acidifying the aqueous medium, you can significantly increase its solubility. This is a common strategy for amines in aqueous solutions.[3]

Q5: Are there any known incompatibilities with common reaction components?

A5: While specific incompatibility data for this compound is not extensively documented, general chemical principles for amines should be considered. Primary and secondary amines can react with ketones and aldehydes.[4] Additionally, strong oxidizing agents should be avoided. It is always good practice to perform a small-scale compatibility test with your specific reaction components if you have concerns.

Troubleshooting Guide

Issue: Poor Solubility in a Chosen Reaction Solvent

This section provides a systematic approach to address poor solubility of this compound in your reaction.

Workflow for Troubleshooting Solubility Issues

G start Start: Poor Solubility Observed solvent Step 1: Evaluate Solvent Choice start->solvent cosolvent Step 2: Introduce a Co-solvent solvent->cosolvent If single solvent is ineffective success Success: Compound Dissolved solvent->success If a different solvent works temperature Step 3: Adjust Temperature cosolvent->temperature If co-solvent is insufficient cosolvent->success If dissolution is achieved ph Step 4: Modify pH (for aqueous systems) temperature->ph If temperature increase is limited or ineffective temperature->success If dissolution is achieved sonication Step 5: Use Sonication ph->sonication For persistent issues ph->success If dissolution is achieved sonication->success If dissolution is achieved fail Re-evaluate reaction conditions or consult further sonication->fail If still unresolved

Caption: A step-by-step workflow for troubleshooting solubility problems.

Solvent Selection and Co-solvents

For many reactions involving pyridazine derivatives, polar aprotic solvents are often effective.[5] If a single solvent system is not sufficient, a co-solvent system can be employed to fine-tune the polarity.

Table 1: Suggested Solvents and Co-solvent Systems

Solvent ClassPrimary Solvent ChoicesPotential Co-solventsNotes
Polar Aprotic DMF, DMSO, NMP, THFToluene, DioxaneGood starting point for many organic reactions. DMF and DMSO have high solvating power.[5]
Alcohols Methanol, EthanolWater, THFUseful for reactions where protic solvents are tolerated.
Ethers Dioxane, THFWater, DMFCommonly used in cross-coupling reactions. The addition of water can sometimes aid solubility.[5]
Aqueous Systems Water (with acid)DMSO, EthanolFor reactions in aqueous media, pH adjustment is crucial. Co-solvents should be miscible with water.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for reactions conducted in aqueous or semi-aqueous conditions.

  • Suspend this compound in the aqueous component of your reaction mixture.

  • While stirring, add a dilute acidic solution (e.g., 1 M HCl) dropwise.

  • Monitor the mixture for the dissolution of the solid.

  • Once the solid has dissolved, check the pH to ensure it is compatible with your reaction conditions.

  • Proceed with the addition of other reagents.

Logical Flow for pH Adjustment

G substance This compound (Insoluble in water) protonation Protonation of N-methylamino group substance->protonation + H+ (Acid) salt Formation of a more soluble salt protonation->salt

Caption: The process of improving aqueous solubility through acidification.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System

This protocol is for preparing a concentrated stock solution to be added to the main reaction mixture.

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add a minimal amount of a strong organic solvent in which the compound is highly soluble (e.g., DMSO or DMF).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If required by the reaction conditions, a less polar co-solvent can be added to this stock solution. Add the co-solvent slowly while stirring to avoid precipitation.

  • This stock solution can then be added to the main reaction vessel. It is recommended to add the stock solution to the reaction mixture with vigorous stirring.

References

Technical Support Center: Catalyst Selection for Transformations of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for common chemical transformations of 6-Bromo-N-methylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most common transformations are Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation with an alkyne). These reactions are instrumental in diversifying the pyridazine core for applications in medicinal chemistry and materials science.[1]

Q2: Why can this compound be a challenging substrate in palladium-catalyzed cross-coupling reactions?

A2: The pyridazine ring contains two adjacent nitrogen atoms, making it electron-deficient. This electronic feature can influence its reactivity.[2] Additionally, the nitrogen lone pairs, particularly in pyridazine derivatives, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Careful selection of ligands is often necessary to mitigate these effects.

Q3: What is a good starting point for catalyst selection for a Suzuki-Miyaura coupling with this compound?

A3: A common and reliable starting point is a palladium(0) catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more specialized Buchwald ligand like SPhos or XPhos).[3][4] The choice of base is also critical, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system such as dioxane/water or DME/water being frequently used.[3][4]

Q4: For a Buchwald-Hartwig amination, what factors should I consider when choosing a catalyst system?

A4: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally effective for coupling heteroaryl halides.[5] The choice of base (commonly NaOtBu, KOtBu, or Cs₂CO₃) and a suitable anhydrous, aprotic solvent (like toluene or dioxane) are also crucial for a successful reaction.[6]

Q5: Are there any specific recommendations for Sonogashira coupling with this substrate?

A5: A typical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (like CuI) and an amine base (such as triethylamine or diisopropylamine).[7][8] Copper-free conditions have also been developed and may be advantageous in certain cases to avoid side reactions.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Inhibition The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[3] Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium and prevent coordination.[3]
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyridazine ring may be less reactive towards oxidative addition, which is often the rate-limiting step. Solution: Increase the reaction temperature, or screen more electron-rich and bulky ligands that can facilitate this step.[3]
Protodeboronation of Boronic Acid The boronic acid coupling partner can be degraded, especially at higher temperatures in the presence of water and base.[3] Solution: Use anhydrous solvents, consider using more stable boronic esters (e.g., pinacol esters), or use potassium trifluoroborate salts.[3]
Homocoupling of Coupling Partners This side reaction can be promoted by the presence of oxygen.[3] Solution: Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[3]
Inappropriate Base or Solvent The choice of base and solvent is critical for the transmetalation step. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all components.[3][4]
Problem 2: Unsuccessful Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Poorly Chosen Ligand The ligand may not be suitable for the specific amine and heteroaryl halide combination. Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BINAP).[5][10]
Base Incompatibility Strong bases like NaOtBu might be incompatible with other functional groups on your substrates. Solution: Consider using a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures or longer reaction times.[11]
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Solution: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.[10]
Low Reactivity of the Amine Some amines are less nucleophilic and may react slowly. Solution: Increase the reaction temperature or use a more reactive catalyst system.
Problem 3: Complications in Sonogashira Coupling
Possible Cause Troubleshooting Steps
Glaser Homocoupling of the Alkyne The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen. Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Alternatively, consider using a copper-free Sonogashira protocol.[9]
Low Reactivity of the Aryl Bromide The electron-deficient nature of the pyridazine ring can affect the reactivity of the C-Br bond. Solution: Increase the reaction temperature, use a more active palladium catalyst, or increase the catalyst loading.
Inhibition by the Amine Base The amine base can sometimes interfere with the catalytic cycle. Solution: Screen different amine bases (e.g., triethylamine, diisopropylamine, DBU) or adjust the stoichiometry.

Catalyst Performance Data

The following tables provide a summary of catalyst systems and reaction conditions for key transformations of 6-bromo-N-substituted-pyridazin-3-amines and related compounds. Please note that optimal conditions may vary depending on the specific coupling partners and scale of the reaction.

Table 1: Suzuki-Miyaura Coupling of Bromopyrid(az)ine Derivatives

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄ (5)K₃PO₄ (2.2)Dioxane/H₂O (4:1)85-951870-905-Bromo-2-methylpyridin-3-amineA reliable and commonly used system.[12]
Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.0)Toluene/H₂O (2:1)10016~852-BromopyridineBulky phosphine ligands are effective for pyridyl substrates.
PdCl₂(dppf) (3)K₂CO₃ (3.0)MeCN/H₂O (4:1)801-2Up to 901-Bromo-2-fluorobenzene with 4-pyridinylboronic acidReaction can be sensitive and reproducibility may be an issue.[13]

Table 2: Buchwald-Hartwig Amination of Bromopyrid(az)ine Derivatives

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd₂(dba)₃ (1) / BINAP (1.5)NaOtBu (1.4)Toluene804602-Bromo-6-methylpyridine with trans-1,2-diaminocyclohexaneA classic system for C-N coupling.[10]
Pd₂(dba)₃ (10) / XantPhos (5)Cs₂CO₃ (3.0)Toluene11020VariableFlavone derivativesDemonstrates the use of a weaker base at higher temperatures.[6]
[Pd(cinnamyl)Cl]₂ (1) / BippyPhos (2)NaOtBu (1.2)Toluene1001-3HighVarious (hetero)aryl chloridesA highly general and efficient catalyst system.

Table 3: Sonogashira Coupling of Bromo-N-heterocycles

Catalyst System (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7.0)THFRT389Aryl halideStandard and effective conditions.[7]
PdCl₂(PPh₃)₂ (3)-KOtBu (1.5)THFRT-reflux2-12ExcellentAryl iodides and bromidesA copper-free protocol.[14]
Pd(OAc)₂ (0.1) / PPh₃ (0.2)CuI (0.2)Et₃N (2.0)DMF801High6-chloro-3-iodopyridazineDemonstrates high efficiency with low catalyst loading.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[15]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) setup Combine Reagents in Flask reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Cycle cluster_product pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amine_complex [L_nPd(II)(Ar)(R2NH)]+Br- oa_complex->amine_complex Amine Coordination amido_complex L_nPd(II)(Ar)(NR2) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination base_h [Base-H]+Br- product Ar-NR2 catalyst_regen Regenerated Pd(0)L_n reagents1 Ar-Br reagents2 R2NH base Base

Catalytic cycle for the Buchwald-Hartwig amination.
Logical Flowchart for Troubleshooting Low Yields

This flowchart provides a systematic approach to diagnosing and resolving issues with low-yielding cross-coupling reactions.

Troubleshooting_Flowchart start Low or No Yield Observed q1 Is the catalyst system appropriate? start->q1 s1 Screen different Pd sources and ligands (e.g., Buchwald ligands for N-heterocycles). q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase temperature in increments. Consider microwave irradiation. q2->s2 No q3 Is the base effective and compatible? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). Check for functional group compatibility. q3->s3 No q4 Is the reaction environment inert? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Thoroughly degas solvents and reagents. Ensure a good inert gas seal. q4->s4 No q5 Are starting materials pure? q4->q5 Yes a4_yes Yes a4_no No s4->q5 s5 Purify starting materials. Check for degradation (e.g., protodeboronation). q5->s5 No end_node Re-evaluate reaction design q5->end_node Yes a5_yes Yes a5_no No s5->end_node

A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Preventing debromination of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 6-Bromo-N-methylpyridazin-3-amine during chemical reactions. Debromination is a common side reaction that can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol to help you mitigate C-Br bond cleavage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This results in the formation of N-methylpyridazin-3-amine as a byproduct. This side reaction lowers the yield of the desired product and introduces an impurity that can be difficult to separate, complicating the purification process.[1] The electronic properties of the pyridazine ring, influenced by the two nitrogen atoms and the N-methylamino group, can affect the reactivity of the C-Br bond, making it susceptible to cleavage under certain reaction conditions.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can originate from various sources within the reaction mixture, including the solvent (e.g., alcohols, residual water), the base, or even the phosphine ligand.[1] Once formed, the Pd-H species can react with this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the intended coupling partner.

Q3: How can I confirm that debromination is occurring in my reaction?

A3: The most effective way to confirm and quantify debromination is by using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the LC-MS analysis, you should look for a mass peak corresponding to the desired product minus the mass of a bromine atom plus a hydrogen atom. ¹H NMR spectroscopy of the crude reaction mixture will show characteristic signals for the debrominated byproduct, N-methylpyridazin-3-amine, which can be compared to a reference spectrum if available.

Troubleshooting Guide: Preventing Debromination

This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Symptom Potential Cause Recommended Solution
Significant formation of N-methylpyridazin-3-amine byproduct detected by LC-MS or NMR. Aggressive Base: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species, leading to increased debromination.[1]Switch to a Milder Base: Employ milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] These are less likely to generate hydride species.
Low yield of the desired coupled product despite consumption of the starting material. Suboptimal Ligand: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Some ligands may favor the debromination pathway.Use Bulky, Electron-Rich Ligands: Employ bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling reaction, outcompeting the debromination side reaction.
Debromination is still observed even with a milder base and improved ligand. High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions, including debromination.Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress over a longer period. Side reactions often have a higher activation energy and are thus disfavored at lower temperatures.
Inconsistent results and varying levels of debromination between batches. Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic impurities can serve as a source for the formation of Pd-H species.Use Anhydrous and Degassed Reagents and Solvents: Ensure that all solvents are anhydrous and properly degassed before use. Use high-purity reagents to minimize potential sources of hydride.
Reaction is sluggish and requires prolonged heating, leading to debromination. Insufficient Catalyst Activity: The chosen palladium precatalyst or ligand may not be active enough under the reaction conditions, requiring harsh conditions that promote side reactions.Optimize Catalyst System: Consider using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These are often more efficient and can allow for lower reaction temperatures and shorter reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (typically a 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for addressing debromination issues.

start This compound + Pd(0) Catalyst oxidative_addition Oxidative Addition Complex start->oxidative_addition Oxidative Addition desired_path Desired Product oxidative_addition->desired_path Transmetalation & Reductive Elimination debrominated_path Debrominated Byproduct oxidative_addition->debrominated_path Reaction with Pd-H pd_hydride Pd-H Species pd_hydride->oxidative_addition Competing Reaction hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_hydride coupling_partner Coupling Partner (e.g., Boronic Acid) coupling_partner->oxidative_addition Reacts in Desired Pathway start Debromination Observed? no_issue No: Continue with Current Protocol start->no_issue No change_base Yes: Change to Milder Base (K₃PO₄, K₂CO₃, Cs₂CO₃) start->change_base Yes check_again1 Debromination Still Occurs? change_base->check_again1 change_ligand Yes: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_again1->change_ligand Yes end Problem Resolved check_again1->end No check_again2 Debromination Still Occurs? change_ligand->check_again2 lower_temp Yes: Lower Reaction Temperature (e.g., 60-80 °C) check_again2->lower_temp Yes check_again2->end No check_again3 Debromination Still Occurs? lower_temp->check_again3 check_reagents Yes: Use Anhydrous & Degassed Solvents/Reagents check_again3->check_reagents Yes check_again3->end No check_reagents->end

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 6-Bromo-N-methylpyridazin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during laboratory and pilot-plant production.

Troubleshooting Guide

Issue 1: Low Yield and Purity During Bromination Step

Question: We are experiencing low yields and the formation of multiple brominated impurities during the bromination of N-methylpyridazin-3-amine. How can we improve the regioselectivity and overall yield on a larger scale?

Answer:

Controlling the regioselectivity of bromination on an activated pyridazine ring is a common challenge. The N-methylamino group is an activating group, which can lead to over-bromination or bromination at undesired positions.

Possible Causes and Solutions:

  • Reaction Conditions: Inadequate control of reaction temperature and slow reagent addition are critical factors. On a larger scale, exothermic reactions can lead to localized "hot spots," promoting side reactions.

    • Solution: Implement a jacketed reactor with precise temperature control. The brominating agent, such as N-Bromosuccinimide (NBS), should be added portion-wise or as a solution via a syringe pump to maintain a consistent temperature, ideally between 0-5 °C.

  • Choice of Brominating Agent: While NBS is common, its reactivity might be too high for a clean, large-scale reaction.

    • Solution: Consider a less reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) which can sometimes offer better control.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity and ease of work-up.

    • Solution: Acetonitrile is a common solvent for such reactions. However, exploring solvents like dichloromethane (DCM) or ethyl acetate at low temperatures might improve selectivity.

Issue 2: Inefficient N-methylation and Formation of Di-methylated Impurity

Question: During the N-methylation of 6-bromopyridazin-3-amine, we observe incomplete conversion and the formation of a quaternary ammonium salt as a side product. What are the key parameters to control for a successful methylation on a larger scale?

Answer:

The N-methylation of an amino group on the pyridazine ring can be challenging due to the potential for over-methylation and the basicity of the starting material.

Possible Causes and Solutions:

  • Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base are crucial.

    • Solution: Use a stoichiometric amount of a less reactive methylating agent like dimethyl sulfate or methyl iodide. A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) can be beneficial in preventing side reactions. The use of a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile should also be considered.

  • Temperature Control: Exothermic reactions can lead to the formation of the di-methylated quaternary salt.

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the methylating agent. After the addition is complete, the reaction can be slowly warmed to room temperature and monitored closely.

  • Work-up Procedure: The presence of unreacted methylating agent can complicate the work-up.

    • Solution: Quench the reaction with an aqueous solution of a nucleophile like ammonium chloride or sodium thiosulfate to destroy any remaining methylating agent before extraction.

Issue 3: Difficult Purification of the Final Product

Question: We are facing challenges in purifying this compound on a large scale. Column chromatography is not ideal for our throughput. Are there alternative purification methods?

Answer:

Purification is a significant hurdle in scaling up synthesis. Relying solely on chromatography is often not economically viable.

Possible Causes and Solutions:

  • High Polarity and Water Solubility: The amino group in the final product can lead to high polarity and some water solubility, making extraction and crystallization difficult.

  • Solution 1: Recrystallization: This is the most desirable method for large-scale purification. A systematic solvent screening is recommended. Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, toluene) and then move to binary solvent systems. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

  • Solution 2: Salt Formation and Recrystallization: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the crude product with the corresponding acid. Salts often have better-defined crystal lattices and may be easier to purify by recrystallization. The pure salt can then be neutralized to give the desired free base.

  • Solution 3: Slurry Wash: If impurities are significantly more soluble in a particular solvent than the product, a slurry wash can be effective. The crude solid is stirred in a solvent where the product has minimal solubility, and the impurities are washed away.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A common and practical two-step synthetic route starts from the commercially available 3-aminopyridazine. The first step is the regioselective bromination at the 6-position, followed by the N-methylation of the amino group.

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial:

  • Brominating Agents: N-Bromosuccinimide (NBS) and other brominating agents can be corrosive and are strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. All manipulations should be performed in a fume hood, and appropriate gloves should be worn.

  • Exothermic Reactions: Both bromination and methylation can be exothermic. Ensure the reactor is equipped with adequate cooling and that reagents are added slowly to control the temperature.

  • Pressure Build-up: When running reactions in sealed vessels at elevated temperatures, be aware of potential pressure build-up and use a properly rated reactor.

Data Presentation

Table 1: Comparison of Bromination Conditions at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material N-methylpyridazin-3-amineN-methylpyridazin-3-amine
Brominating Agent N-Bromosuccinimide (NBS) (1.1 eq)N-Bromosuccinimide (NBS) (1.05 eq)
Solvent Acetonitrile (10 mL)Acetonitrile (1 L)
Temperature 0 °C0-5 °C
Addition Time 15 minutes1-2 hours
Reaction Time 2 hours3-4 hours
Typical Yield 75-85%70-80%
Purity (by HPLC) ~95%~92-95%

Table 2: N-Methylation Reaction Parameters

ParameterCondition ACondition B
Starting Material 6-bromopyridazin-3-amine6-bromopyridazin-3-amine
Methylating Agent Methyl iodide (1.2 eq)Dimethyl sulfate (1.1 eq)
Base Potassium Carbonate (K₂CO₃) (2.0 eq)Diisopropylethylamine (DIPEA) (1.5 eq)
Solvent Dimethylformamide (DMF)Acetonitrile
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours8-12 hours
Typical Yield 80-90%85-95%
Di-methylation (%) < 5%< 2%

Experimental Protocols

Protocol 1: Synthesis of this compound (Bromination Step)

  • Setup: Charge a jacketed glass reactor with N-methylpyridazin-3-amine (1.0 eq) and acetonitrile (10 volumes).

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Reagent Addition: Prepare a solution of N-Bromosuccinimide (1.05 eq) in acetonitrile (2 volumes). Add the NBS solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate. Add ethyl acetate and separate the organic layer. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (N-Methylation Step)

  • Setup: To a clean and dry reactor, add 6-bromopyridazin-3-amine (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (8 volumes).

  • Reagent Addition: Cool the mixture to 10-15 °C. Add dimethyl sulfate (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Purification cluster_alt_route Alternative Route Start N-methylpyridazin-3-amine Bromination Bromination (NBS, Acetonitrile, 0-5 °C) Start->Bromination Workup1 Aqueous Work-up Bromination->Workup1 Crude1 Crude this compound Workup1->Crude1 Purification Purification (Recrystallization or Column Chromatography) Crude1->Purification FinalProduct Pure this compound Purification->FinalProduct Start_Alt 6-bromopyridazin-3-amine Methylation N-Methylation (Dimethyl sulfate, K2CO3, DMF) Start_Alt->Methylation Workup2 Aqueous Work-up and Extraction Methylation->Workup2 Crude2 Crude this compound Workup2->Crude2 Crude2->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_bromination Bromination Issues cluster_methylation N-Methylation Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product OverBromination Over-bromination? Start->OverBromination WrongIsomer Incorrect Isomer Formation? Start->WrongIsomer Incomplete Incomplete Reaction? Start->Incomplete DiMethylation Di-methylation? Start->DiMethylation NoReaction No Reaction? Start->NoReaction Sol_Temp Optimize Temperature Control OverBromination->Sol_Temp Sol_Reagent Change Brominating/Methylating Agent OverBromination->Sol_Reagent WrongIsomer->Sol_Temp Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Stoich Adjust Stoichiometry Incomplete->Sol_Stoich DiMethylation->Sol_Temp Sol_Base Screen Different Bases DiMethylation->Sol_Base NoReaction->Sol_Base NoReaction->Sol_Time

Caption: Troubleshooting guide for common synthesis issues.

Side_Products_Relationship cluster_bromination_sides Bromination Side Products cluster_methylation_sides Methylation Side Products DesiredProduct This compound DiMethyl Di-methylated Quaternary Salt DesiredProduct->DiMethyl DiBromo Di-bromo Isomers OtherMonoBromo Other Mono-bromo Isomers Unreacted Unreacted 6-bromopyridazin-3-amine StartingMaterial1 N-methylpyridazin-3-amine StartingMaterial1->DesiredProduct Bromination StartingMaterial1->DiBromo StartingMaterial1->OtherMonoBromo StartingMaterial2 6-bromopyridazin-3-amine StartingMaterial2->DesiredProduct Methylation StartingMaterial2->DiMethyl StartingMaterial2->Unreacted

Caption: Potential side products in the synthesis.

Technical Support Center: 6-Bromo-N-methylpyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-Bromo-N-methylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction of 3,6-dibromopyridazine with methylamine. This reaction selectively replaces one of the bromine atoms with a methylamino group.

Q2: I am observing a significant amount of the di-substituted product, 3,6-bis(methylamino)pyridazine. How can I minimize this?

A2: The formation of the di-substituted product is a common issue. To minimize it, you can:

  • Control Stoichiometry: Use a limited amount of methylamine, typically 1.0 to 1.2 equivalents, to favor mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product.

  • Slow Addition: Add the methylamine solution slowly to the reaction mixture to maintain a low concentration of the nucleophile.

Q3: My reaction is sluggish and showing low conversion to the desired product. What can I do?

A3: Low conversion can be due to several factors:

  • Insufficient Temperature: While high temperatures can lead to di-substitution, the reaction may require a certain activation energy. Gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or isopropanol are often used, but aprotic polar solvents like DMSO or DMF could also be effective.

  • Base: While not always necessary, the addition of a non-nucleophilic base can sometimes facilitate the reaction by scavenging the HBr formed.

Q4: I am having difficulty purifying the final product from the unreacted starting material. What are the recommended purification methods?

A4: Purification can be challenging due to the similar polarities of the starting material and the product.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Starting Material Quality: Impurities in 3,6-dibromopyridazine can hinder the reaction. 3. Product Degradation: The product might be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.[1] 2. Purify Starting Material: Ensure the purity of 3,6-dibromopyridazine before use. 3. Modify Workup: Use milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.
Formation of Multiple Products 1. Di-substitution: Excess methylamine or high reaction temperatures can lead to the formation of 3,6-bis(methylamino)pyridazine. 2. Side Reactions: The pyridazine ring can be susceptible to other reactions depending on the conditions.1. Control Stoichiometry and Temperature: Use a slight excess of 3,6-dibromopyridazine and maintain a controlled temperature. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.
Difficulty in Product Isolation 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during extraction. 1. Solvent Selection: Choose a workup solvent in which the product has lower solubility. 2. Brine Wash: Wash the organic layer with brine to break emulsions.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 3,6-dibromopyridazine.

Materials:

  • 3,6-dibromopyridazine

  • Methylamine (e.g., 40% in water or 2.0 M in THF)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dibromopyridazine (1.0 eq) in ethanol.

  • Reagent Addition: While stirring, slowly add methylamine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically around 80°C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction low_conversion Low Conversion check_reaction->low_conversion Issue side_products Side Products (e.g., di-substitution) check_reaction->side_products Issue completion Reaction Complete check_reaction->completion OK ts_temp_time Increase Temperature or Reaction Time low_conversion->ts_temp_time ts_reagents Check Reagent Purity & Stoichiometry low_conversion->ts_reagents ts_conditions Adjust Stoichiometry & Lower Temperature side_products->ts_conditions workup Workup & Isolation completion->workup purification Purification (Column Chromatography) workup->purification final_product This compound purification->final_product ts_temp_time->check_reaction ts_reagents->start Restart ts_conditions->start Restart

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: HPLC Purity Analysis of 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method to analyze the purity of 6-Bromo-N-methylpyridazin-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Question: Why am I observing significant peak tailing for the main analyte peak?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2] The primary cause is the interaction between the basic amine groups of the analyte and acidic residual silanol groups (Si-OH) on the silica surface.[2] This leads to secondary, undesirable retention mechanisms, causing the peak to tail.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[3] Working at a low pH (e.g., pH 2.5-3.5) ensures that the analyte is fully protonated and minimizes the ionization of silanol groups, thus reducing peak tailing.

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible free silanol groups.[2] Switching to such a column can significantly improve peak shape.

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the residual silanol groups and improve peak symmetry. However, be aware that TEA can shorten column lifetime and is not ideal for LC-MS applications.

  • Reduce Sample Overload: Injecting too concentrated a sample can lead to column overload and cause peak tailing.[2] Try diluting your sample and reinjecting.

Question: My peak is showing fronting. What are the likely causes?

Answer:

Peak fronting, where the peak is asymmetrical with a leading edge, can be caused by several factors.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself or a weaker solvent.

  • Column Overload: Similar to tailing, severe mass overload of the column can also result in peak fronting.[2] Dilute the sample to see if the peak shape improves.

  • Column Collapse: Though less common with modern columns, operating at extreme pH or temperature can cause the silica bed to collapse, leading to poor peak shape.

Question: I am seeing split peaks. What should I investigate?

Answer:

Split peaks suggest a problem with the sample path either before or at the inlet of the column.[3]

Troubleshooting Steps:

  • Partially Blocked Frit: A common cause is a partially blocked column inlet frit.[3] This can be cleaned by back-flushing the column or may require replacement. Using a guard column is highly recommended to protect the analytical column.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires replacing the column.

  • Sample Dissolution Issues: Ensure your sample is fully dissolved before injection. Any particulate matter can contribute to blockages.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reversed-phase method. See the detailed experimental protocol below for specific recommendations on column, mobile phase, and other parameters.

Q2: How do I develop a stability-indicating method for this compound?

A2: A stability-indicating method is one that can resolve the main analyte from any potential degradation products.[4][5] To develop such a method, you must perform forced degradation studies.[6][7] This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must then be able to separate all the degradation peaks from the parent peak.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Potential process-related impurities could include starting materials, reagents, and by-products from side reactions. For example, impurities from the synthesis of related 3-amino-6-arylpyridazines have been investigated.[8] A thorough method validation, including specificity studies with known impurities, is necessary.

Data Presentation

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH to ensure protonation of the amine and minimize silanol interactions.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 20 minutesA gradient elution is recommended to ensure elution of any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Sample Diluent Mobile Phase A / Water:Acetonitrile (50:50)Ensures compatibility with the mobile phase.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column; reduce sample concentration.
Peak Fronting Sample solvent too strong; column overloadDissolve sample in mobile phase; dilute sample.
Split Peaks Blocked column frit; void in columnBack-flush or replace frit; use a guard column; replace column.
Broad Peaks Column degradation; high dead volumeReplace column; check and shorten tubing connections.
Shifting Retention Times Inconsistent mobile phase preparation; temperature fluctuationsPrepare fresh mobile phase daily; use a column oven.

Experimental Protocols

Protocol 1: Standard HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard solution followed by the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that in the standard chromatogram (Area % method).

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape Observed check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_analyte_type Is Analyte Basic? silanol_interaction Probable Silanol Interaction (Tailing) check_analyte_type->silanol_interaction Yes check_solvent Sample Solvent Stronger than Mobile Phase? (Fronting) check_analyte_type->check_solvent No check_frit Check Column Frit for Blockage system_issue->check_frit check_connections Check Tubing & Connections for Dead Volume system_issue->check_connections check_overload Column Overload? system_issue->check_overload dilute_sample1 Dilute Sample & Re-inject check_overload->dilute_sample1 Yes end_node Peak Shape Improved dilute_sample1->end_node analyte_specific_issue->check_analyte_type lower_ph Lower Mobile Phase pH silanol_interaction->lower_ph use_endcapped Use End-Capped Column silanol_interaction->use_endcapped lower_ph->end_node use_endcapped->end_node dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes dissolve_in_mp->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Stability_Indicating_Method_Workflow cluster_degradation Stress Conditions start Start: Develop Initial HPLC Method forced_degradation Perform Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal (Heat) photo Photolytic (UV/Vis Light) analyze_samples Analyze Stressed Samples by HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples check_resolution Are All Degradant Peaks Resolved from Analyte Peak? analyze_samples->check_resolution optimize_method Optimize Method (Gradient, pH, Column) check_resolution->optimize_method No end_node Method is Stability-Indicating check_resolution->end_node Yes optimize_method->analyze_samples

Caption: Workflow for developing a stability-indicating HPLC method.

References

Validation & Comparative

Comparative NMR Analysis of 6-Bromo-N-methylpyridazin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-N-methylpyridazin-3-amine and its structural analogs, 3-amino-6-bromopyridazine and 6-Bromo-N,N-dimethylpyridazin-3-amine. The data presented for this compound is based on predicted values, offering a reference for researchers working with this compound.

Chemical Structures and Atom Numbering

To facilitate the interpretation of the NMR data, the chemical structure and atom numbering for this compound are provided below.

cluster_0 This compound mol mol

Caption: Chemical structure of this compound.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its primary and tertiary amine analogs. The comparison highlights the influence of the N-alkyl substituent on the chemical shifts of the pyridazine ring protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound (Predicted)H-4~7.20Doublet (d)~9.0CDCl₃
H-5~6.80Doublet (d)~9.0
NH~5.00Broad Singlet (br s)-
N-CH₃~3.10Doublet (d)~5.0
3-amino-6-bromopyridazine H-4/H-57.32 - 7.42Multiplet (m)-DMSO-d₆
NH₂6.56Singlet (s)-
6-Bromo-N,N-dimethylpyridazin-3-amine (Predicted)H-4~7.15Doublet (d)~9.5CDCl₃
H-5~6.70Doublet (d)~9.5
N(CH₃)₂~3.20Singlet (s)-

Comparative 13C NMR Data

The 13C NMR data provides insights into the electronic environment of the carbon atoms within the pyridazine ring and the N-alkyl substituents.

CompoundCarbonChemical Shift (δ, ppm)Solvent
This compound (Predicted)C-3~160.0CDCl₃
C-6~145.0
C-4~130.0
C-5~118.0
N-CH₃~28.0
3-amino-6-bromopyridazine C-3161.9DMSO-d₆
C-6142.8
C-4129.5
C-5117.8
6-Bromo-N,N-dimethylpyridazin-3-amine (Predicted)C-3~158.0CDCl₃
C-6~144.0
C-4~128.0
C-5~115.0
N(CH₃)₂~40.0

Experimental Workflow

The logical workflow for the NMR analysis and comparison is depicted below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Raw Data (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Peak Integration & Multiplicity Analysis process->integrate assign Assign Signals to Nuclei integrate->assign compare Compare Spectra with Analogs assign->compare interpret Interpret Structural Effects on Chemical Shifts compare->interpret

Caption: Workflow for NMR Analysis and Comparison.

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below.

5.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine spectra, the residual solvent peak is often used for referencing.

5.2. NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as 13C has a low natural abundance and sensitivity.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K.

5.3. Data Processing

  • Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Peaks are identified, and their integrals are calculated for 1H NMR spectra.

Disclaimer: The NMR data for this compound and 6-Bromo-N,N-dimethylpyridazin-3-amine presented in this guide are predicted and should be used for reference purposes. Experimental verification is recommended.

LC-MS Characterization of 6-Bromo-N-methylpyridazin-3-amine Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 6-Bromo-N-methylpyridazin-3-amine and its derivatives. Given the absence of directly comparable, published datasets for this specific compound series, this document presents a guide based on established analytical principles for similar halogenated and polar heterocyclic compounds. We compare a standard Reversed-Phase (RP) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing hypothetical yet plausible experimental data to illustrate their respective performance characteristics.

The core structure, this compound, possesses properties—such as the presence of a bromine atom and a polar pyridazine ring—that inform the selection of analytical techniques. The bromine atom provides a distinct isotopic signature in mass spectrometry, while the polarity of the molecule dictates the optimal chromatographic separation strategy.[1][2]

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize the expected performance of two hypothetical derivatives when analyzed by a standard C18 Reversed-Phase method versus a HILIC method. The derivatives are:

  • Derivative 1: this compound (Parent Compound)

  • Derivative 2: A more polar hypothetical derivative (e.g., with a hydroxyl group addition)

Table 1: Comparison of LC-MS Performance for Two Separation Modes

Analyte Method Retention Time (t_R) (min) Parent Ion [M+H]⁺ (m/z) Key Fragment Ion (m/z) Theoretical Performance Notes
Derivative 1 Reversed-Phase C18 4.2 189.9 / 191.9 111.0 Adequate retention and peak shape.
(Parent Cpd) HILIC 2.5 189.9 / 191.9 111.0 Early elution, potential for poor retention.[3]
Derivative 2 Reversed-Phase C18 1.8 205.9 / 207.9 127.0 Poor retention, may elute near the solvent front.[4]

| (Polar Analog) | HILIC | 5.5 | 205.9 / 207.9 | 127.0 | Good retention and separation from other polar species.[5] |

Table 2: Characteristic Mass Spectrometry Data

Analyte Formula Molecular Weight Expected [M+H]⁺ (m/z) Isotopic Peak [M+2+H]⁺ (m/z) Major Fragment Ions (m/z)
Derivative 1 C₅H₆BrN₃ 188.03 189.9 191.9 111.0 ([M-Br+H]⁺), 82.1

| Derivative 2 | C₅H₆BrN₃O | 204.03 | 205.9 | 207.9 | 127.0 ([M-Br+H]⁺), 98.1 |

Note: The characteristic 1:1 intensity ratio of the M and M+2 peaks is a hallmark of a monobrominated compound, arising from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6][7]

Experimental Protocols

Protocol 1: Reversed-Phase (RP) HPLC-MS Method

This method is suitable for the separation of moderately polar to nonpolar compounds.

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of Methanol/Water (50:50 v/v) to create a 1 mg/mL stock solution. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrumentation: An HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): 15-30 eV (for fragmentation analysis).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS Method

This method is optimized for the retention and separation of polar and hydrophilic compounds.[4][5]

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of Acetonitrile/Water (90:10 v/v) to create a 1 mg/mL stock solution. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrumentation: Same as Protocol 1.

  • LC Conditions:

    • Column: Amide or Silica-based, 2.1 mm x 100 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Gradient: 0% B to 60% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Parameters: Identical to those listed in Protocol 1.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for LC-MS analysis and a plausible fragmentation pathway for the parent compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution HPLC HPLC Separation (RP or HILILC) Working->HPLC ESI ESI Source (Ionization) HPLC->ESI MS Mass Analyzer (Scan / MS/MS) ESI->MS Detector Detector MS->Detector Chromatogram Extract Chromatogram Detector->Chromatogram Spectrum Analyze Mass Spectrum (m/z, Isotopes) Chromatogram->Spectrum Frag Analyze Fragmentation Spectrum->Frag Report Generate Report Frag->Report Fragmentation_Pathway Parent Parent Ion C₅H₇BrN₃⁺ m/z 189.9 / 191.9 Frag1 [M-Br+H]⁺ C₅H₇N₃⁺ m/z 111.0 Parent->Frag1 - Br• (Radical Loss) Frag2 C₄H₄N₂⁺ m/z 82.1 Frag1->Frag2 - HCN

References

Comparative Crystallographic Analysis of 6-Bromo-N-methylpyridazin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of analogs of 6-Bromo-N-methylpyridazin-3-amine. Due to the limited public availability of the crystal structure for this compound, this document focuses on structurally similar compounds to infer its potential solid-state conformation, intermolecular interactions, and crystal packing. The information presented is intended to support research and development in medicinal chemistry and materials science by offering insights into the structural landscape of substituted pyridazines.

Comparative Crystallographic Data

To understand the likely structural characteristics of this compound, it is valuable to examine the crystallographic data of its analogs. The following table summarizes key parameters from published crystal structures of related brominated and aminated heterocyclic compounds. This comparative approach allows for the anticipation of molecular geometry and intermolecular interactions.

Compound NameMolecular FormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylamino imidazo-[1,5-b]pyridazineC21H19BrN6MonoclinicP12(1)lIntermolecular hydrogen bridge N14···H10-N10 forms a zig-zag chain.[1]
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineC24H28Br2N4O2TriclinicP-1Slipped π–π stacking.[1]
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineC20H24Br2N4--H⋯H (42.2%), H⋯C/C⋯H (23.1%), and H⋯Br/Br⋯H (22.3%) interactions.[2]
tris[(6-bromopyridin-2-yl)methyl]amineC18H15Br3N4TriclinicP-1Intermolecular Br⋯Br interactions.[3]
3-Amino-6-chloropyridazineC4H4ClN3--Intermolecular N—H···N hydrogen bonds, π-π stacking.[4]

Experimental Protocols

The determination of crystal structures for pyridazine analogs involves specific synthetic and crystallographic methodologies. Below are representative protocols based on published research for similar compounds.

Synthesis and Crystallization of a 6-Bromo-imidazo[4,5-b]pyridine Analog [2]

A solution of 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butyl ammonium bromide (0.187 mmol) in 40 ml of DMF is prepared. To this mixture, 1.5 equivalents of a 1,6-dibromododecanedihalogenated reagent are added in small portions. The resulting mixture is stirred magnetically at room temperature for 48 hours. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent like ethanol or a mixture of solvents.

General Crystallographic Analysis

Data collection for single-crystal X-ray diffraction is typically performed on a diffractometer equipped with a graphite-monochromated Mo Kα or Cu Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

Visualizing Methodologies

To facilitate a clearer understanding of the processes involved in crystallographic studies, the following diagrams illustrate a typical experimental workflow and the logical relationships in data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Reactants synthesis Chemical Reaction (e.g., Nucleophilic Substitution) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) characterization->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection xray X-ray Data Collection crystal_selection->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for X-ray crystallography.

data_analysis_flow raw_data Raw Diffraction Data unit_cell Unit Cell Parameters raw_data->unit_cell space_group Space Group Determination raw_data->space_group intensity_data Integrated Intensities raw_data->intensity_data electron_density Electron Density Map unit_cell->electron_density space_group->electron_density intensity_data->electron_density atomic_model Initial Atomic Model electron_density->atomic_model refined_model Refined Structure atomic_model->refined_model final_cif Crystallographic Information File (CIF) refined_model->final_cif

Caption: Logical flow of crystallographic data analysis.

References

Navigating Reactivity: A Comparative Guide to 6-Bromo-N-methylpyridazin-3-amine and its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This guide offers an objective comparison of the reactivity of 6-Bromo-N-methylpyridazin-3-amine with other bromo-pyridazine derivatives in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The pyridazine scaffold is a privileged motif in medicinal chemistry, and the ability to functionalize it through carbon-carbon and carbon-nitrogen bond formation is crucial for generating diverse compound libraries. Bromo-pyridazines are versatile precursors for such transformations, with their reactivity being significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the ring. This guide focuses on the widely used Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a comparative analysis of this compound against other commercially available bromo-pyridazines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other bromo-pyridazines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from different sources and should be interpreted as a general guide to relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The electron-deficient nature of the pyridazine ring generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Bromo-pyridazine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Data not available-
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5 mol%)2M Na₂CO₃DME/EtOH/H₂O80Good[1]
3-Amino-6-chloropyridazine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂OReflux84
3-Bromo-6-(thiophen-2-yl)pyridazine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)2M Na₂CO₃DME/EtOH/H₂O8028[2][3]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[4]
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄ (4 mol%)Na₂CO₃Toluene/H₂O10082 (disubstituted)[5]

Note: The reactivity of chloro-pyridazines can be lower than their bromo counterparts, often requiring more forcing conditions or more active catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The presence of the amino group in the substrate can sometimes lead to catalyst inhibition, making ligand choice and reaction conditions critical for success.

Bromo-pyridazine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Data not available-
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene8060[6]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6583 (GC Yield)[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Bromo-pyridazine DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-N,N-dimethylpyridazin-3-amine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80Protocol available[8]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[9]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT25[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following protocols are based on established literature procedures for structurally similar compounds and can serve as a starting point for the optimization of reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Materials: Bromo-pyridazine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane, and degassed water.

  • Procedure:

    • To a Schlenk flask, add the bromo-pyridazine, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio.

    • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2][3][4]

General Procedure for Buchwald-Hartwig Amination
  • Materials: Bromo-pyridazine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.4 equiv), and anhydrous toluene.

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the bromo-pyridazine and the amine, followed by anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Materials: Bromo-pyridazine (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%), Et₃N, and anhydrous DMF.

  • Procedure:

    • To a dry round-bottom flask, add PdCl₂(PPh₃)₂ and CuI.

    • Seal the flask and purge with an inert gas for 10-15 minutes.

    • Under the inert atmosphere, add anhydrous DMF and Et₃N.

    • Add the bromo-pyridazine and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.[8][9]

Signaling Pathway and Experimental Workflow Visualization

Pyridazine derivatives have been identified as potent modulators of various signaling pathways implicated in disease. For instance, they have been shown to target the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis, and the Activin receptor-like kinase 5 (ALK5) pathway, a key component of the TGF-β signaling cascade that regulates cell growth and differentiation.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Pyridazine Pyridazine Derivative Pyridazine->JNK Inhibition ALK5_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Phosphorylation SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylation Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Complex->Transcription Pyridazine Pyridazine Derivative Pyridazine->ALK5 Inhibition Experimental_Workflow Start Start: Bromo-pyridazine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Arylboronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald Sonogashira Sonogashira (Alkyne) Coupling->Sonogashira Product Functionalized Pyridazine Suzuki->Product Buchwald->Product Sonogashira->Product Purification Purification & Characterization Product->Purification End Final Product Purification->End

References

Unveiling the Therapeutic Promise: A Comparative Analysis of 6-Bromo-N-methylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, the pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide provides a comprehensive comparison of the biological activity screening of 6-Bromo-N-methylpyridazin-3-amine derivatives, offering insights into their potential as kinase inhibitors, anti-inflammatory, antiviral, and antibacterial agents. We present a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

The this compound core serves as a versatile synthetic intermediate, allowing for the introduction of various substituents to modulate biological activity.[1] This structural flexibility has led to the development of numerous derivatives with diverse pharmacological profiles.

Comparative Biological Activity of Pyridazine Derivatives

To provide a clear comparison of the therapeutic potential of this compound derivatives and related compounds, the following tables summarize their in vitro activities against various biological targets. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Substituted Pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Derivative Ac-Jun N-terminal kinase 1 (JNK1)TBD[2]
Derivative BCyclin-dependent kinase 2 (CDK2)TBD[2]
Alternative: StaurosporineMultiple Kinases1-20N/A

TBD: To Be Determined from specific studies focusing on this compound derivatives.

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDTargetInhibition (%) at 20 µMIC50 (µM)Reference
4baPDE4B-4.2[3]
4aaPDE4B< 20> 20[3]
4bcPDE4B< 20> 20[3]
Alternative: RoflumilastPDE4-0.008N/A

Table 3: Antiviral Activity of Pyridazine Derivatives against Hepatitis A Virus (HAV)

Compound IDActivityReference
10Highest effect against HAV[4][5]
Alternative: AmentadinePositive Control[6]

Table 4: Antibacterial Activity of Pyridazinone Derivatives

Compound IDBacterial StrainMIC (µM)Reference
7S. aureus (MRSA)3.74 - 8.92[7]
7P. aeruginosa3.74 - 8.92[7]
7A. baumannii3.74 - 8.92[7]
13S. aureus (MRSA)3.74 - 8.92[7]
13P. aeruginosa3.74 - 8.92[7]
13A. baumannii3.74 - 8.92[7]
Alternative: CiprofloxacinVarious Bacteria0.004 - 32 (µg/mL)N/A

Key Biological Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K_Akt_Pathway PI3K-Akt Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_Pathway Activates MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinase->MAPK_Pathway Activates Cell_Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis PI3K_Akt_Pathway->Survival MAPK_Pathway->Cell_Proliferation MAPK_Pathway->Angiogenesis Pyridazine_Derivative This compound Derivative Pyridazine_Derivative->PI3K_Akt_Pathway Inhibits Pyridazine_Derivative->MAPK_Pathway Inhibits

Figure 1: Kinase inhibition by pyridazine derivatives.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (5,000-10,000 cells/well) Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Treatment Treat with serial dilutions of 6-Propylpyridazin-3-amine derivative Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution (5 mg/mL) Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours for formazan formation MTT_Addition->Formazan_Formation Solubilization Remove medium and add DMSO to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for MTT cytotoxicity assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. The following are protocols for key biological assays.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of the assay plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).[2]

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy in a Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition in the treatment group to the control group to assess the in vivo efficacy of the compound.

Conclusion

The derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][8] The versatility of the pyridazine core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of further preclinical studies to fully elucidate the therapeutic potential of these compounds. Further investigations are warranted to explore the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead candidates derived from this scaffold.

References

Navigating the Structure-Activity Landscape of 6-Bromopyridazin-3-amine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-N-methylpyridazin-3-amine analogs, focusing on their activity as kinase inhibitors. By examining the impact of structural modifications on inhibitory potency, this document aims to inform the rational design of next-generation therapeutics targeting key signaling pathways implicated in cancer and inflammatory diseases.

The 6-substituted-pyridazin-3-amine core is a versatile template for developing kinase inhibitors. The bromine atom at the 6-position serves as a crucial handle for introducing a variety of substituents through cross-coupling reactions, allowing for the fine-tuning of biological activity.[1] The amino group at the 3-position is a key pharmacophoric feature, often forming critical hydrogen bond interactions with the hinge region of the kinase domain.[2]

Comparative Biological Activity of 6-Substituted Pyridazine Analogs

The inhibitory potency of 6-substituted pyridazine analogs is significantly influenced by the nature of the substituent at the 6-position and modifications at the 3-amino group. The following table summarizes the in vitro activity of a selection of 6-substituted pyridazine derivatives against various protein kinases. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in assay conditions.

Compound ID6-Substituent3-Amino ModificationKinase TargetIC50 (nM)
1a PhenylUnsubstitutedJNK1250
1b 4-FluorophenylUnsubstitutedJNK180
2a Imidazo[1,2-b]pyridazineFused Ring SystemMps1700
2b Imidazo[1,2-b]pyridazineFused Ring SystemGSK-3β<10
3a PhenylN-acetamideEGFR210
3b ThienylUnsubstitutedCDK2550

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-Position: The introduction of aryl and heteroaryl groups at the 6-position is a common strategy to enhance potency. For instance, the addition of a fluorine atom to the phenyl ring (Compound 1b vs. 1a ) leads to a significant increase in JNK1 inhibition, likely due to favorable interactions within the ATP-binding pocket.[2]

  • Fused Ring Systems: Rigidifying the structure by fusing a second heterocyclic ring, as seen in the imidazo[1,2-b]pyridazine derivatives (Compounds 2a and 2b ), can lead to highly potent and selective inhibitors.[2]

  • Modification of the 3-Amino Group: While the 3-amino group is crucial for hinge binding, modifications such as acylation (Compound 3a ) can be tolerated and used to modulate the compound's physicochemical properties and hydrogen bonding patterns.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of pyridazine-based kinase inhibitors.

General Kinase Inhibition Assay (Example: p38α MAPK)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the p38α mitogen-activated protein kinase.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP (Adenosine triphosphate)

  • Suitable substrate (e.g., ATF2)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted compounds, recombinant p38α MAPK enzyme, and the substrate to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[3]

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein (e.g., p38 MAPK) in the soluble fraction using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Signaling Pathways and Experimental Workflows

The this compound analogs often target key signaling pathways involved in cell proliferation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 and JNK cascades, is a common target for this class of inhibitors.[4]

MAPK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptor Receptor Tyrosine Kinases cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Growth Factors Growth Factors RTK RTK Growth Factors->RTK Stress Stress MEKK1/4 MEKK1/4 Stress->MEKK1/4 Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 RTK->MEKK1/4 MKK4/7 MKK4/7 MEKK1/4->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation JNK->Proliferation Inflammation Inflammation p38->Inflammation p38->Proliferation Inhibitor Inhibitor Inhibitor->JNK Inhibitor->p38

Caption: Simplified diagram of the MAPK signaling pathway, a common target for pyridazine-based kinase inhibitors.

The evaluation of these compounds typically follows a standardized workflow, from initial screening to cellular activity assessment.

Experimental_Workflow Compound_Library Library of 6-Bromopyridazin-3-amine Analogs Primary_Screening In Vitro Kinase Assay (e.g., p38, JNK) Compound_Library->Primary_Screening Hit_Identification Identify Potent Hits (IC50 < 1 µM) Primary_Screening->Hit_Identification Secondary_Assays Selectivity Profiling (Kinase Panel) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Cellular_Assays Cellular Potency (e.g., Anti-proliferative Assay) Secondary_Assays->Cellular_Assays Target_Engagement Target Engagement (e.g., CETSA) Cellular_Assays->Target_Engagement Target_Engagement->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of pyridazine-based kinase inhibitors.

References

In-Vitro Testing Protocols for Compounds Derived from 6-Bromo-N-methylpyridazin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-vitro testing protocols for compounds derived from the versatile scaffold, 6-Bromo-N-methylpyridazin-3-amine. This document outlines common biological targets, presents supporting experimental data from closely related analogs, and offers detailed methodologies for key assays.

The pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anti-proliferative effects, and anti-inflammatory properties.[1][2] The 6-bromo substitution on the pyridazin-3-amine core serves as a crucial synthetic handle, allowing for diverse modifications, primarily through cross-coupling reactions, to generate libraries of compounds for screening.[2]

Comparative Biological Activity of Pyridazine-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC50 (nM)Assay Format
Pyridazine Derivative API3Kα15Biochemical
Pyridazine Derivative BmTOR28Biochemical
Pyridazine Derivative CCDK250Cell-based
Pyridazine Derivative DVEGFR-275Biochemical
Pyridazine Derivative EEGFR120Cell-based

Key In-Vitro Experimental Protocols

The following sections detail standardized protocols for assays commonly used to evaluate the biological activity of pyridazine derivatives.

In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated in proportion to the ADP concentration, and inhibition is measured as a decrease in luminescence.

Materials:

  • Purified recombinant target kinase (e.g., PI3K, AKT, mTOR)

  • Kinase-specific substrate and co-factors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). For control wells, add 1 µL of DMSO (vehicle).

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116, HepG-2)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

Mandatory Visualizations

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridazine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target for pyridazine-based kinase inhibitors.

G start Start: Synthesize Pyridazine Derivatives dissolve Prepare Stock Solutions in DMSO start->dissolve biochemical_assay In-Vitro Kinase Assay (e.g., ADP-Glo) dissolve->biochemical_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) dissolve->cell_assay calc_ic50_bio Calculate Biochemical IC50 biochemical_assay->calc_ic50_bio calc_ic50_cell Calculate Cellular IC50 cell_assay->calc_ic50_cell sar_analysis Structure-Activity Relationship (SAR) Analysis calc_ic50_bio->sar_analysis calc_ic50_cell->sar_analysis end Identify Lead Compound sar_analysis->end

Caption: General experimental workflow for the in-vitro evaluation of novel pyridazine derivatives.

References

Comparative Kinase Inhibition Profile of 6-Substituted Pyridazin-3-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the kinase inhibitory activities of 6-substituted pyridazin-3-amine derivatives. The pyridazine core is a recognized privileged scaffold in medicinal chemistry, and its derivatives have demonstrated significant potential as modulators of key cellular signaling pathways. This document provides a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to inform the rational design of novel kinase inhibitors.

The 3-amino group on the pyridazine ring is a crucial feature for many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The substituent at the 6-position plays a pivotal role in modulating the potency, selectivity, and physicochemical properties of these compounds. While specific data for 6-Bromo-N-methylpyridazin-3-amine derivatives is not extensively available in the public domain, a comprehensive analysis of structurally analogous 6-substituted pyridazin-3-amine derivatives provides valuable insights into their structure-activity relationships (SAR).

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activities of a selection of 6-substituted pyridazin-3-amine derivatives against several key protein kinases implicated in cancer and inflammatory diseases. The data, compiled from various studies, is presented to facilitate a comparative understanding of the impact of substitutions at the 6-position on inhibitory potency.

Compound ID6-SubstituentTarget KinaseIC50 (nM)Notes
Derivative A 4-FluorophenylJNK1-A key pharmacophore in the design of JNK1 inhibitors.
Derivative B ThienylKDR (VEGFR2)19Demonstrates the importance of heteroaryl substituents for potency.[1]
Derivative C PhenylJNK1-A common aromatic substituent for kinase interaction.
Derivative D Imidazo[1,2-b]pyridazineMps10.7Fused ring systems can significantly enhance potency.
Derivative E Imidazo[1,2-b]pyridazineGSK-3β<10Demonstrates selectivity modulation through fused rings.
Derivative F PhenylEGFR210Shows activity against receptor tyrosine kinases.
Derivative G ThienylCDK2550Highlights the influence of the substituent on kinase selectivity.

Note: The IC50 values are intended for comparative purposes. Actual values may vary depending on specific assay conditions.

Key Structure-Activity Relationship (SAR) Insights

  • Aromatic and Heteroaromatic Substituents: The introduction of aryl and heteroaryl groups at the 6-position is a common strategy that often enhances inhibitory potency through hydrophobic and π-stacking interactions within the ATP-binding site.

  • Fused Ring Systems: Rigidifying the structure by fusing a second heterocyclic ring, such as in imidazo[1,2-b]pyridazine derivatives, can lead to a significant increase in potency and modulate kinase selectivity.

  • 3-Amino Group: While essential for hinge binding, modifications to the 3-amino group can be tolerated and used to fine-tune the compound's physicochemical properties.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed methodologies for common in vitro assays are provided below.

General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure kinase activity.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is ≤1%.

    • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 2.5 µL of the kinase solution and 2.5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LANCE® Ultra)

This protocol describes a TR-FRET-based assay for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a kinase buffer as described in the ADP-Glo™ protocol.

    • Prepare serial dilutions of the test compounds in DMSO and then in the kinase buffer.

    • Prepare a solution of the ULight™-labeled peptide substrate and a Europium-labeled anti-phospho-specific antibody in the detection buffer.

  • Kinase Reaction:

    • In a suitable microplate, add the diluted test compound.

    • Add the kinase enzyme to the wells.

    • Initiate the reaction by adding the ULight™-labeled substrate and ATP.

    • Incubate the reaction for a predetermined time at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the Europium-labeled antibody to the wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm.

  • Data Analysis:

    • The TR-FRET signal is proportional to the level of substrate phosphorylation.

    • Calculate the percentage of inhibition and determine the IC50 values as described previously.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazine-based kinase inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds reaction Incubate Kinase, Substrate, ATP, and Compound prep_compounds->reaction prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->reaction detection Add Detection Reagents (e.g., ADP-Glo™ or LANCE®) reaction->detection readout Measure Signal (Luminescence or TR-FRET) detection->readout analysis Calculate % Inhibition readout->analysis ic50 Determine IC50 Values analysis->ic50

A typical experimental workflow for in vitro kinase inhibition assays.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines, Osmotic Shock) mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor Pyridazine Derivative inhibitor->p38 inhibits

Simplified p38 MAPK signaling pathway and the point of inhibition.

VEGFR2_pathway vegf VEGF vegfr2 VEGFR2 Receptor vegf->vegfr2 binds plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras pkc PKC plc->pkc akt Akt pi3k->akt raf Raf ras->raf pkc->raf response Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) akt->response mek MEK raf->mek erk ERK mek->erk erk->response inhibitor Pyridazine Derivative inhibitor->vegfr2 inhibits Aurora_Kinase_pathway aurora Aurora Kinases (A, B, C) substrates Mitotic Substrates (e.g., Histone H3, TPX2) aurora->substrates phosphorylates mitosis Regulation of Mitosis (Centrosome Separation, Spindle Assembly, Chromosome Segregation, Cytokinesis) substrates->mitosis inhibitor Pyridazine Derivative inhibitor->aurora inhibits

References

Navigating the Analytical Landscape for 6-Bromo-N-methylpyridazin-3-amine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 6-Bromo-N-methylpyridazin-3-amine, a substituted pyridazine, is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. Due to the absence of a dedicated validated analytical method in the public domain, this guide synthesizes information from analogous compounds to propose a robust starting point for method development and validation.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a versatile and widely adopted technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity. A reversed-phase HPLC method is proposed for the quantification of this compound, leveraging a C18 stationary phase to effectively retain the analyte and separate it from potential impurities.

Comparison of Potential Analytical Methods

While a specific validated method for this compound is not available, the following table outlines a proposed HPLC method alongside typical performance characteristics observed for the analysis of similar aromatic amine compounds. This provides a benchmark for what can be expected during method validation.

ParameterProposed HPLC MethodAlternative (Hypothetical) GC-MS Method
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidCarrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmElectron Ionization (EI) with Selected Ion Monitoring (SIM)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection ~0.05 µg/mL~0.1 ng/mL
Limit of Quantification ~0.15 µg/mL~0.3 ng/mL

Experimental Protocols

Proposed HPLC Method Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). Start with 20% acetonitrile, increasing to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing the Path to a Validated Method

The development and validation of an analytical method is a systematic process to ensure the reliability of analytical data. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization MethodValidation Method Validation MethodDevelopment->MethodValidation Proceed to Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness RoutineUse Routine Analysis Specificity->RoutineUse If all parameters meet acceptance criteria Linearity->RoutineUse If all parameters meet acceptance criteria Accuracy->RoutineUse If all parameters meet acceptance criteria Precision->RoutineUse If all parameters meet acceptance criteria LOD->RoutineUse If all parameters meet acceptance criteria LOQ->RoutineUse If all parameters meet acceptance criteria Robustness->RoutineUse If all parameters meet acceptance criteria

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational framework for researchers to develop and validate a quantitative analytical method for this compound. While a specific, pre-validated method is not currently documented, the proposed HPLC approach, coupled with a systematic validation process, will enable the generation of accurate and reproducible data essential for advancing scientific research and drug development.

Benchmarking the Synthesis of 6-Bromo-N-methylpyridazin-3-amine: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of synthetic routes to 6-Bromo-N-methylpyridazin-3-amine, a valuable building block in medicinal chemistry, against viable alternatives. By presenting experimental data, detailed protocols, and process visualizations, this document aims to inform strategic decisions in synthetic planning and resource allocation.

The pyridazine scaffold is a privileged structure in numerous biologically active compounds. The targeted this compound, with its reactive bromine atom and secondary amine, offers a versatile platform for the generation of diverse compound libraries. However, the efficiency of its synthesis can be a critical factor in the early stages of drug discovery. This guide benchmarks a potential synthetic route to the title compound against the established synthesis of a close structural analog, 6-Chloro-N-methylpyridazin-3-amine, and explores other potential synthetic strategies.

Comparative Analysis of Synthesis Efficiency

ParameterThis compound (Proposed)6-Chloro-N-methylpyridazin-3-amine
Starting Material 3,6-Dibromopyridazine, Methylamine3,6-Dichloropyridazine, Methylamine
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Solvent MethanolMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours (estimated)24 hours
Reported Yield Not explicitly reported (estimated >80%)88%[1][2]
Purification Column Chromatography (expected)Column Chromatography

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are the detailed protocols for the synthesis of the benchmark compound and a primary alternative.

Synthesis of this compound (Proposed Protocol)

This proposed synthesis is based on the high-yield synthesis of its chloro-analogue and general principles of nucleophilic aromatic substitution on dihalopyridazines.

Materials:

  • 3,6-Dibromopyridazine

  • Methylamine (2.0 M solution in Methanol)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methylamine in methanol (2.0 M), slowly add 3,6-dibromopyridazine (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 6-Chloro-N-methylpyridazin-3-amine[1][2]

Materials:

  • 3,6-Dichloropyridazine

  • Methylamine (2.0 M solution in Methanol)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • 3,6-Dichloropyridazine (500 mg, 3.36 mmol) was slowly added to a 2.0 M methylamine methanol solution (5 mL, 10 mmol).[1]

  • The reaction mixture was stirred at room temperature for 24 hours.[1]

  • Water was added to the reaction mixture, and the organic compounds were extracted with ethyl acetate.[1]

  • The combined organic solution was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • Purification by column chromatography afforded 3-chloro-6-methylaminopyridazine (505 mg, 88% yield) as a white solid.[2]

Alternative Synthetic Strategies

Beyond direct nucleophilic substitution, other modern synthetic methods could be employed for the synthesis of this compound and its analogs. These include:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be used to couple 3,6-dibromopyridazine with methylamine.[3][4][5][6] This method is known for its broad substrate scope and functional group tolerance.

  • Reductive Amination: The synthesis could potentially proceed via the corresponding pyridazinone. Reductive amination of a 6-bromopyridazin-3-one with methylamine in the presence of a suitable reducing agent offers an alternative route.[7][8][9][10][11]

The choice of synthetic strategy will ultimately depend on factors such as substrate availability, cost of reagents and catalysts, and the desired scale of the synthesis.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_target Synthesis of this compound (Proposed) cluster_alternative Synthesis of 6-Chloro-N-methylpyridazin-3-amine start_bromo 3,6-Dibromopyridazine reaction_bromo Nucleophilic Aromatic Substitution start_bromo->reaction_bromo reagent_meamine_bromo Methylamine in Methanol reagent_meamine_bromo->reaction_bromo product_bromo This compound reaction_bromo->product_bromo start_chloro 3,6-Dichloropyridazine reaction_chloro Nucleophilic Aromatic Substitution start_chloro->reaction_chloro reagent_meamine_chloro Methylamine in Methanol reagent_meamine_chloro->reaction_chloro product_chloro 6-Chloro-N-methylpyridazin-3-amine reaction_chloro->product_chloro

Caption: Comparative workflow for the synthesis of the target compound and its chloro-analogue.

Alternative_Strategies cluster_buchwald Buchwald-Hartwig Amination cluster_reductive Reductive Amination start_material 3,6-Dihalopyridazine buchwald_reagents Methylamine, Pd Catalyst, Ligand, Base start_material->buchwald_reagents Cross-Coupling pyridazinone 6-Halopyridazin-3-one start_material->pyridazinone Hydrolysis (example) buchwald_product N-Methyl-6-halopyridazin-3-amine buchwald_reagents->buchwald_product reductive_reagents Methylamine, Reducing Agent pyridazinone->reductive_reagents Reductive Amination reductive_product N-Methyl-6-halopyridazin-3-amine reductive_reagents->reductive_product

Caption: Alternative synthetic strategies for N-methylated aminopyridazines.

Conclusion

This comparative guide highlights that the synthesis of this compound can likely be achieved with high efficiency, mirroring the established synthesis of its chloro-analogue which boasts an 88% yield. The proposed nucleophilic aromatic substitution offers a straightforward and potentially high-yielding route. For researchers facing challenges with this direct approach, alternative strategies such as the Buchwald-Hartwig amination or reductive amination present viable, albeit potentially more complex, alternatives. The selection of the optimal synthetic route will be guided by the specific requirements of the research project, including scale, cost, and available expertise. The provided data and protocols serve as a valuable resource for making these informed decisions.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-N-methylpyridazin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 6-Bromo-N-methylpyridazin-3-amine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated organic compound, it necessitates specific handling and disposal protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of waste containing this compound.

Essential Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling fine powders or if there is a risk of generating dust.

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key information for this compound and a closely related compound for reference.

PropertyValueReference
Chemical Name This compound
CAS Number 1208657-07-1[1][2]
Molecular Formula C5H6BrN3[1]
Molecular Weight 188.03 g/mol [1]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[2]
Related Compound Hazards (for 6-Bromo-4-methylpyridin-3-amine) Harmful if swallowed, in contact with skin, or if inhaled.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Identification and Segregation:

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused or expired pure compounds, reaction mixtures, contaminated labware (e.g., pipette tips, vials, weighing paper), and personal protective equipment (e.g., gloves).

  • Segregate Halogenated Waste: As a brominated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.[4]

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[4]

    • Ensure the container is kept closed at all times, except when adding waste.[4]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste".[4]

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[4]

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Documentation: Provide the disposal company with a comprehensive inventory of the waste. If available, a Safety Data Sheet (SDS) for a closely related compound can be provided as supplementary information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Containing This compound fume_hood->identify_waste segregate Segregate as 'Halogenated Organic Waste' identify_waste->segregate solid_waste Solid Waste Container (Labeled HDPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Leak-proof) segregate->liquid_waste Liquid store_waste Store in Designated Hazardous Waste Area solid_waste->store_waste liquid_waste->store_waste professional_disposal Arrange for Licensed Hazardous Waste Disposal store_waste->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-N-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-N-methylpyridazin-3-amine, a halogenated pyridazine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally similar chemicals to ensure laboratory safety and proper environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE)

Halogenated pyridazines and related aromatic amines are often associated with significant health risks. Based on data from similar compounds, this compound should be handled as a substance that is potentially toxic if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Activity Required PPE
Weighing and preparing solutions - Nitrile gloves (or other chemical-resistant gloves)- Safety goggles with side shields or a face shield[3][4]- Laboratory coat- Use of a chemical fume hood is mandatory[3]
Handling solid compound - Nitrile gloves (or other chemical-resistant gloves)- Safety goggles and a face shield[4]- Laboratory coat- Respiratory protection (e.g., N95 respirator or higher) if there is a risk of dust generation outside of a fume hood[1][5]
Routine experimental procedures - Nitrile gloves (or other chemical-resistant gloves)- Safety goggles- Laboratory coat- All manipulations should be performed within a certified chemical fume hood
Spill cleanup - Chemical-resistant gloves, boots, and apron- Full-face respirator with appropriate cartridges- Chemical-resistant coveralls[5]
Waste disposal - Nitrile gloves (or other chemical-resistant gloves)- Safety goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Perform inside a chemical fume hood - Use a tared container prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Keep container closed when not in use weigh->dissolve reaction Reaction - Conduct reaction in a closed system if possible - Maintain constant vigilance dissolve->reaction workup Work-up & Purification - Perform all extractions and purifications  in the fume hood reaction->workup waste Waste Collection - Segregate halogenated waste - Use labeled, sealed containers workup->waste cluster_lab Laboratory cluster_disposal Waste Management solid_waste Solid Waste (Contaminated gloves, paper, etc.) halogenated_solid Labeled Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste (Reaction mixtures, solvents) halogenated_liquid Labeled Halogenated Liquid Waste Container liquid_waste->halogenated_liquid licensed_disposal Licensed Hazardous Waste Disposal Company halogenated_solid->licensed_disposal halogenated_liquid->licensed_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.